3,3,3-Trifluoro-2-oxopropanoic acid hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3,3-trifluoro-2-oxopropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3O3.H2O/c4-3(5,6)1(7)2(8)9;/h(H,8,9);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIOGFLGQOLWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)C(F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347240 | |
| Record name | 3,3,3-Trifluoro-2-oxopropanoic acid hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1081801-99-1, 431-72-1 | |
| Record name | 3,3,3-Trifluoro-2-oxopropanoic acid hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-trifluoro-2-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: Synthesis and Characterization of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate
Disclaimer: While a comprehensive search has been conducted, detailed experimental protocols with specific reagent quantities and reaction conditions, along with complete, citable NMR and IR spectral data for 3,3,3-Trifluoro-2-oxopropanoic acid hydrate, are not available in the provided search results. This guide summarizes the available information on the compound's properties, general synthesis routes, and applications, and provides the requested visualizations based on established chemical workflows. For reproducible experimental work, consulting specialized chemical literature is essential.
Abstract
This compound, also known as trifluoropyruvic acid monohydrate, is a fluorinated organic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Its unique properties, conferred by the electron-withdrawing trifluoromethyl group, make it a valuable building block for synthesizing complex pharmaceutical and agrochemical compounds.[1] This technical guide provides an overview of the compound's physicochemical properties, discusses general synthesis strategies, and outlines the analytical methods required for its characterization. Furthermore, it visualizes the workflows for its synthesis and characterization and illustrates its potential role in the drug discovery pipeline.
Introduction
This compound (C₃H₃F₃O₄) is a white crystalline solid that has garnered considerable attention for its versatile applications.[1] The presence of a trifluoromethyl group enhances its lipophilicity and acidity, properties that are highly valuable in drug design for improving biological membrane permeability and enzyme inhibition.[1] It serves as a potent building block and a strong acid catalyst in various organic reactions, including esterifications and acylations.[1] This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound.
Physicochemical and Structural Data
The key quantitative properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 3,3,3-trifluoro-2-oxopropanoic acid;hydrate | [1] |
| CAS Number | 431-72-1 | [1] |
| Molecular Formula | C₃H₃F₃O₄ | [1] |
| Molecular Weight | 160.05 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 122-125 °C | |
| Boiling Point | 114.6 °C at 760 mmHg | |
| Density | 1.902 g/cm³ | |
| pKa (Predicted) | 1.06 ± 0.54 | |
| Flash Point | 23.1 °C |
Synthesis Methodologies
The synthesis of this compound can be achieved through several general routes. While specific, detailed protocols were not found, the primary strategies reported in the literature include:
-
Hydrolysis of Esters: A common and effective method involves the hydrolysis of ethyl trifluoropyruvate. This reaction is typically carried out using an acid or base in an aqueous medium.
-
From Perfluoropropylene: A high-yield synthesis has been reported starting from perfluoropropylene, highlighting an industrial-scale approach.
-
Direct Fluorination: The direct fluorination of pyruvic acid using specialized fluorinating agents is another potential pathway.[1]
-
Hydration of Anhydride: The reaction of trifluoroacetic anhydride with water can also yield the target compound.[1]
The general workflow for a laboratory-scale synthesis, such as the hydrolysis of an ester precursor, is depicted below.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocols
A detailed, validated experimental protocol is crucial for successful synthesis. The following section outlines a generalized procedure for synthesis via ester hydrolysis and subsequent characterization.
4.1 General Protocol: Synthesis via Hydrolysis of Ethyl Trifluoropyruvate
-
Reaction Setup: Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with ethyl trifluoropyruvate and a suitable solvent (e.g., ethanol/water mixture).
-
Hydrolysis: Add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the flask. Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis (monitoring by TLC or GC is recommended).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture. If basic hydrolysis was performed, carefully acidify with a strong acid to a pH of 1-2.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system to obtain the final this compound.
4.2 Protocol: Characterization
The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H (hydrate and carboxylic acid), C=O (ketone and carboxylic acid), and C-F bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the final crystalline product.
Characterization Workflow
Confirming the structure and purity of the synthesized molecule is a critical step that follows a logical workflow, ensuring data integrity and validating the synthesis outcome.
References
physicochemical properties of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate
An In-depth Technical Guide to the Physicochemical Properties of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate
Introduction
3,3,3-Trifluoro-2-oxopropanoic acid, also known as trifluoropyruvic acid, is a significant organofluorine compound utilized as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of the highly electronegative trifluoromethyl group imparts unique chemical and biological properties, including enhanced lipophilicity and potent enzymatic inhibition capabilities, making it a compound of great interest in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of its stable hydrate form, 3,3,3-Trifluoro-2,2-dihydroxypropanoic acid. The document details its chemical characteristics, presents experimental protocols for the determination of its acidity, and visualizes key chemical relationships and workflows relevant to researchers in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1] Its core chemical and physical properties are summarized in the tables below. It is important to note that, in aqueous solution, α-keto acids like this one exist in equilibrium between the keto form and a hydrated geminal diol form. The properties listed often reflect this equilibrium.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3,3,3-trifluoro-2,2-dihydroxypropanoic acid[2] |
| Synonyms | Trifluoropyruvic acid monohydrate[3] |
| CAS Number | 431-72-1[3] |
| Molecular Formula | C₃H₃F₃O₄[3] |
| Molecular Weight | 160.05 g/mol [4] |
| Canonical SMILES | C(=O)(C(=O)O)C(F)(F)F.O[1] |
| InChI Key | DVIOGFLGQOLWTD-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Data
| Property | Value |
| Physical Form | White crystalline solid[1] |
| Melting Point | 122-125 °C[1] |
| Boiling Point | 54.3 °C at 760 mmHg (value may refer to anhydrous form)[1] |
| Density | 1.578 g/cm³[1] |
| pKa (Predicted) | 1.06 ± 0.54[3] |
Chemical Equilibrium in Aqueous Solution
A critical physicochemical property of 3,3,3-Trifluoro-2-oxopropanoic acid is its reversible hydration in the presence of water. The electron-withdrawing trifluoromethyl group strongly destabilizes the adjacent carbonyl carbon, favoring nucleophilic attack by water to form a stable geminal diol, 3,3,3-trifluoro-2,2-dihydroxypropanoic acid. This equilibrium is fundamental to its reactivity and speciation in aqueous environments.[5][6]
Experimental Protocols
Accurate determination of the acid dissociation constant (pKa) is essential for applications in drug development and chemical synthesis. Due to the keto-hydrate equilibrium, two distinct pKa values exist: pKaoxo for the keto form and pKahyd for the hydrated form.[5] The overall measured pKa reflects the contributions of both species. The following are detailed methodologies for determining these constants.
Protocol 1: pKa Determination by Potentiometric Titration
Potentiometric titration is a high-precision technique for pKa determination, which involves monitoring pH changes upon the addition of a titrant.[7]
1. Materials and Equipment:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette for titrant delivery
-
Reaction vessel
-
This compound
-
0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
0.1 M Hydrochloric Acid (HCl)
-
0.15 M Potassium Chloride (KCl) solution for maintaining ionic strength[8]
-
Nitrogen gas source
2. Procedure:
-
Solution Preparation: Prepare a ~1 mM solution of the acid in water. Dissolve the required amount in the KCl solution to maintain a constant ionic strength of 0.15 M.[5][8]
-
Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the titration of strong acids.[8]
-
Acidification: Place the solution in the reaction vessel on the magnetic stirrer. Immerse the pH electrode. Acidify the solution to a starting pH of ~1.8-2.0 using 0.1 M HCl.[8]
-
Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH. After each addition, allow the pH reading to stabilize (signal drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[8]
-
Endpoint: Continue the titration until the pH reaches a stable value in the alkaline range (e.g., pH 12-12.5).[8]
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the acid has been neutralized.[7] For robust results, perform at least three to five separate titrations and calculate the average pKa and standard deviation.[8]
Protocol 2: pKa and Hydration Constant Determination by NMR Spectroscopy
NMR spectroscopy is a powerful method for simultaneously determining the pKa values of both the oxo and hydrated forms, as well as the hydration equilibrium constant.[5][6]
1. Materials and Equipment:
-
NMR Spectrometer (e.g., 400 or 500 MHz) with ¹H, ¹³C, and ¹⁹F capabilities
-
5 mm NMR tubes
-
pH microelectrode compatible with NMR tubes
-
This compound
-
D₂O (for field locking)
-
Concentrated HCl and NaOH for pH adjustment
-
Sodium Chloride (NaCl)
2. Procedure:
-
Sample Preparation: Prepare a series of samples, each containing ~150 mM of the acid in a 9:1 H₂O:D₂O solvent mixture.[5]
-
pH Adjustment: Adjust the pH of each sample to a different value across a wide range (e.g., pH 0 to 8) using concentrated HCl or NaOH. For each sample, adjust the final ionic strength to 0.15 M with NaCl.[5]
-
pH Measurement: Measure the final pH of each sample directly in the NMR tube using a calibrated microelectrode.[5]
-
NMR Acquisition: Acquire ¹H, ¹⁹F, and quantitative ¹³C NMR spectra for each sample at a constant temperature (e.g., 25°C). For quantitative ¹³C spectra, use an inverse-gated decoupling pulse sequence with a long interscan delay (>5 times the longest T1 relaxation time) to ensure accurate integration.[5]
-
Data Analysis:
-
Hydration Ratio: In the ¹³C or ¹⁹F spectra, the keto and hydrate forms will give distinct signals. Determine the relative amounts of the hydrated and non-hydrated forms by integrating their respective peaks at each pH.[5]
-
pKa Determination: Plot the chemical shift of specific nuclei (e.g., the α-carbon in ¹³C NMR or the CF₃ group in ¹⁹F NMR) for both the keto and hydrate species as a function of pH. Fit the resulting sigmoidal curves to the Henderson-Hasselbalch equation to directly determine pKaoxo and pKahyd.[5][9]
-
Workflow Visualization
To further clarify the experimental process, the following diagram illustrates the logical workflow for determining the pKa of this compound using the potentiometric titration method described in Protocol 1.
Conclusion
This compound is a compound defined by its strong acidity and the predominant presence of the geminal diol form in aqueous solutions. Its physicochemical properties, particularly the keto-hydrate equilibrium and pKa, are critical parameters for its application in scientific research and development. The experimental protocols detailed herein provide robust and reliable methods for quantifying its acidic strength, offering researchers the necessary tools to accurately characterize this versatile fluorinated building block for advanced applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Trifluoropyruvic acid monohydrate | 431-72-1 [sigmaaldrich.com]
- 5. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
3,3,3-Trifluoro-2-oxopropanoic acid hydrate CAS number and safety data sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 3,3,3-Trifluoro-2-oxopropanoic acid hydrate, a fluorinated organic compound with applications in chemical synthesis and potential for biological activity. This document details its chemical and physical properties, safety information, a representative experimental protocol, and a logical workflow for its application in catalysis.
Chemical and Physical Properties
This compound, also known as trifluoropyruvic acid monohydrate, is a white crystalline solid.[1] Its trifluoromethyl group significantly influences its chemical properties, imparting strong acidity and lipophilicity.[1] The primary CAS number for this compound is 431-72-1, with an alternative CAS number of 1081801-99-1 also being referenced.
| Property | Value | Source(s) |
| CAS Number | 431-72-1 | [1] |
| Alternate CAS Number | 1081801-99-1 | |
| Molecular Formula | C₃H₃F₃O₄ | [1] |
| Molecular Weight | 160.05 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 122-125 °C | |
| Boiling Point | 114.6 °C at 760 mmHg | |
| Density | 1.902 g/cm³ | |
| pKa (Predicted) | 1.06 ± 0.54 | |
| Flash Point | 23.1 °C | |
| IUPAC Name | 3,3,3-trifluoro-2-oxopropanoic acid;hydrate | [1] |
Safety Data Sheet Summary
The following information is a summary of the safety data for 3,3,3-Trifluoro-2-oxopropanoic acid. It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.
Hazard Identification:
-
GHS Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.
Precautionary Statements:
-
Prevention: P260 - Do not breathe dust/fume/gas/mist/vapours/spray. P280 - Wear protective gloves/protective clothing/eye protection/face protection.
-
Response: P301+P330+P331 - IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353 - IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310 - Immediately call a POISON CENTER or doctor/physician.
Handling and Storage:
-
Store in a dry, well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.
Experimental Protocols
3,3,3-Trifluoro-2-oxopropanoic acid is a strong acid catalyst and can be utilized in various organic reactions, such as esterifications and condensations.[1] Below is a representative protocol for a Fischer esterification reaction where this acid could be employed as a catalyst.
Representative Protocol: Fischer Esterification of Acetic Acid with Ethanol
Objective: To synthesize ethyl acetate from acetic acid and ethanol using this compound as a catalyst.
Materials:
-
Acetic acid (glacial)
-
Ethanol (absolute)
-
This compound
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 10 mL of ethanol and 10 mL of acetic acid.
-
Carefully add a catalytic amount (e.g., 0.1-0.5 mol%) of this compound to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 20 mL of a saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst.
-
Wash the organic layer with 20 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and purify the ethyl acetate by distillation.
Logical Workflow and Visualization
Due to its acidic nature, this compound is a candidate for catalytic applications. The following diagram illustrates a general workflow for screening its catalytic activity in an esterification reaction.
Caption: A logical workflow for screening the catalytic activity of an acid catalyst.
Biological Activity
This compound has been investigated for its potential biological activities, including as an enzyme inhibitor. The presence of the trifluoromethyl group can enhance its ability to penetrate biological membranes, a desirable characteristic in drug design.[1] While specific targets are not yet fully elucidated, its structural similarity to metabolic intermediates like pyruvate suggests it could potentially interact with enzymes involved in central carbon metabolism. Further research is needed to fully understand its biological roles and therapeutic potential.
References
Unraveling the Enigmatic Mechanism of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,3-Trifluoro-2-oxopropanoic acid hydrate, also known as trifluoropyruvic acid hydrate, is a fluorinated alpha-keto acid with emerging significance in medicinal chemistry and drug development. Its potent biological activity is attributed to its ability to act as an enzyme inhibitor, primarily targeting key players in central carbon metabolism. This technical guide provides an in-depth exploration of the proposed mechanisms of action of this compound, drawing upon available data from studies on structurally related fluorinated molecules. We delve into its inhibitory effects on crucial dehydrogenases, outline detailed experimental protocols for investigating its biological impact, and present visual representations of the implicated signaling pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers seeking to understand and harness the therapeutic potential of this compound.
Introduction
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and unique mechanisms of action. This compound (TFPAH) is a prime example of a fluorinated compound with significant potential as a modulator of biological processes. Its structure, featuring a highly electrophilic ketone adjacent to a trifluoromethyl group, makes it a potent inhibitor of various enzymes, particularly those involved in metabolic pathways. Understanding the precise molecular mechanisms through which TFPAH exerts its effects is crucial for its development as a therapeutic agent. This guide synthesizes the current understanding of its action, focusing on its role as an enzyme inhibitor and its impact on cellular metabolism.
Core Mechanism of Action: Enzyme Inhibition
The primary mechanism of action of this compound is believed to be the inhibition of key enzymes in central metabolic pathways. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent keto-carbonyl carbon, making it a prime target for nucleophilic attack by amino acid residues within the active sites of enzymes.
Inhibition of Dehydrogenases
Several studies on analogous fluorinated α-keto acids suggest that dehydrogenases are a major class of enzymes targeted by these compounds.
-
Pyruvate Dehydrogenase (PDH) Complex: Research on the closely related compound, fluoropyruvate, has demonstrated the rapid and thiamin pyrophosphate (TPP)-dependent inactivation of the E. coli pyruvate dehydrogenase complex. The proposed mechanism involves the formation of an acetyl-TPP intermediate at the active site of the E1 component, which then leads to the acetylation of a critical sulfhydryl group, resulting in irreversible inhibition[1]. It is highly probable that TFPAH follows a similar mechanism, acting as a suicide substrate.
-
Malate Dehydrogenase (MDH): While direct inhibition data for TFPAH is limited, studies on other trifluoro-keto compounds, such as 2-thenoyltrifluoroacetone, have shown inhibition of mitochondrial malate dehydrogenase[2]. The structural similarity suggests that TFPAH could also act as an inhibitor of MDH, potentially through competitive binding at the active site.
-
Glutamate Dehydrogenase (GDH): The inhibition of GDH by various dicarboxylic acid metabolites has been well-documented[4][5]. These studies highlight the importance of the carbon skeleton length and the positioning of carboxylate groups for inhibitory potency. As a dicarboxylic acid analog, TFPAH is a potential candidate for GDH inhibition.
Quantitative Inhibition Data (Inferred from Analogs)
Direct quantitative inhibition data (Ki, IC50) for this compound against specific dehydrogenases is not extensively reported in the literature. However, data from studies on other fluorinated α-keto acid derivatives acting on different enzymes, such as chymotrypsin, provide valuable insights into the potential potency of this class of compounds. These studies demonstrate that the inhibitory potency generally increases with the number of fluorine atoms[6].
| Compound Class | Target Enzyme | Ki Range (µM) | Reference |
| Fluorinated α-keto acid derivatives | Chymotrypsin | 15 - 4700 | [6] |
Table 1: Inhibitory constants (Ki) of fluorinated α-keto acid derivatives against chymotrypsin. This data suggests that trifluorinated compounds can be potent inhibitors.
Signaling Pathways and Metabolic Impact
The inhibition of key dehydrogenases by this compound is predicted to have significant downstream effects on cellular metabolism and signaling.
Figure 1: Proposed sites of action of this compound on key metabolic enzymes.
By inhibiting enzymes such as PDH, LDH, and MDH, TFPAH can disrupt the flow of metabolites through glycolysis and the TCA cycle, leading to:
-
Impaired Mitochondrial Respiration: Inhibition of PDH and TCA cycle enzymes would reduce the supply of reducing equivalents (NADH and FADH2) to the electron transport chain, thereby decreasing oxygen consumption and ATP production.
-
Altered Cellular Redox State: The inhibition of dehydrogenases can lead to an accumulation of their substrates and a shift in the NAD+/NADH ratio, impacting numerous redox-sensitive cellular processes.
-
Metabolic Reprogramming: Cells may adapt to the enzymatic blockade by upregulating alternative metabolic pathways to generate ATP and essential biosynthetic precursors.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.
Enzyme Inhibition Kinetics Assay
This protocol is designed to determine the inhibitory constant (Ki) and the mode of inhibition of TFPAH against a target dehydrogenase.
Figure 2: Experimental workflow for determining enzyme inhibition kinetics.
Materials:
-
Purified target dehydrogenase (e.g., Lactate Dehydrogenase, Malate Dehydrogenase)
-
Substrate (e.g., Pyruvate, Malate)
-
Cofactor (e.g., NADH or NAD+)
-
This compound (TFPAH)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer.
-
Prepare a range of substrate concentrations bracketing the known Km value.
-
Prepare a stock solution of the cofactor.
-
Prepare a stock solution of TFPAH in the assay buffer and create a series of dilutions.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, set up reaction mixtures containing the assay buffer, a fixed concentration of the cofactor, and varying concentrations of the substrate.
-
Add different fixed concentrations of TFPAH to separate sets of wells/cuvettes. Include a control set with no inhibitor.
-
-
Reaction Initiation and Monitoring:
-
Pre-incubate the plate/cuvettes at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed amount of the enzyme to each well/cuvette.
-
Immediately monitor the change in absorbance at 340 nm (for NADH consumption/production) over a set period to determine the initial reaction velocity (V0).
-
-
Data Analysis:
-
Calculate the V0 for each reaction condition.
-
Plot V0 versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.
-
Create Lineweaver-Burk plots (1/V0 vs. 1/[Substrate]) to visualize the type of inhibition.
-
Determine the apparent Km and Vmax values in the presence of the inhibitor.
-
-
Ki Determination:
-
Based on the changes in Km and Vmax, determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).
-
Use the appropriate equations to calculate the inhibition constant (Ki). For competitive inhibition, Ki can be determined from the relationship: Km,app = Km(1 + [I]/Ki).
-
Cellular Metabolic Flux Analysis using 13C-Labeled Substrates
This protocol outlines a method to trace the metabolic fate of carbon and assess the impact of TFPAH on central carbon metabolism in cultured cells.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Inhibition of mitochondrial malate dehydrogenase by 2-thenoyltrifluoroacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lactic acid dehydrogenase by fluoropyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of chymotrypsin by fluorinated alpha-keto acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoro-2-oxopropanoic acid hydrate, a fluorinated alpha-keto acid, is a molecule of interest in various chemical and pharmaceutical research areas. Its unique electronic properties, stemming from the trifluoromethyl group, make it a valuable building block in organic synthesis and a potential candidate for drug design. A thorough understanding of its structural and chemical properties through spectroscopic analysis is paramount for its effective application. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound, including detailed experimental protocols and expected data.
Data Presentation
Due to the limited availability of specific experimental spectra for this compound in public databases, the following tables summarize the expected spectroscopic data based on the known chemical shifts and absorption frequencies of its functional groups and analogous fluorinated compounds.
Table 1: Expected ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| -OH (acid) | 10.0 - 13.0 | Broad singlet | Chemical shift is concentration and solvent dependent. |
| -OH (hydrate) | 2.0 - 5.0 | Broad singlet | Chemical shift is concentration and solvent dependent; may exchange with the acidic proton. |
| ¹³C NMR | |||
| C=O (keto) | 185 - 195 | Quartet | Coupled to the three fluorine atoms (²Jcf). |
| C=O (acid) | 160 - 170 | Quartet | Coupled to the three fluorine atoms (³Jcf). |
| -C(OH)₂- | 90 - 100 | Quartet | The hydrate form will show a signal for the gem-diol carbon, coupled to the fluorine atoms. |
| -CF₃ | 115 - 125 | Quartet | Coupled to the adjacent carbonyl carbons (²Jcf and ³Jcf). |
| ¹⁹F NMR | |||
| -CF₃ | -70 to -80 | Singlet | Relative to CFCl₃. The exact shift is solvent dependent. |
Table 2: Expected Infrared (IR) Absorption Frequencies
| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Vibration Mode |
| O-H Stretch (acid) | 2500 - 3300 | Broad, Strong | Hydrogen-bonded carboxylic acid |
| O-H Stretch (hydrate) | 3200 - 3500 | Broad, Medium | Hydrogen-bonded water/gem-diol |
| C=O Stretch (keto) | 1720 - 1740 | Strong | α-keto group |
| C=O Stretch (acid) | 1700 - 1720 | Strong | Carboxylic acid |
| C-F Stretch | 1100 - 1300 | Strong | Trifluoromethyl group |
| C-O Stretch | 1210 - 1320 | Strong | Carboxylic acid and gem-diol |
| O-H Bend | 1300 - 1440 | Medium | Carboxylic acid and gem-diol |
Table 3: Expected Mass Spectrometry (MS) Fragmentation
| m/z | Ion | Notes |
| 160 | [M]⁺ | Molecular ion peak (for the hydrate). May be weak or absent. |
| 142 | [M-H₂O]⁺ | Loss of water from the hydrate. |
| 113 | [M-H₂O-CHO]⁺ | Subsequent loss of a formyl radical. |
| 97 | [CF₃CO]⁺ | Acylium ion, a common fragment for trifluoromethyl ketones. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
| 45 | [COOH]⁺ | Carboxyl radical cation. |
| 44 | [CO₂]⁺ | Result of decarboxylation, a common process for α-keto acids.[1] |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Acetone-d₆). Chloroform-d (CDCl₃) may be less suitable due to potential hydrogen bonding interactions and lower solubility.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64 (signal averaging to improve signal-to-noise).
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation.
¹⁹F NMR Spectroscopy:
-
Spectrometer: Operating at the appropriate frequency for ¹⁹F detection (e.g., 376 MHz on a 400 MHz instrument).
-
Pulse Program: Standard single-pulse sequence, often without proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: A range appropriate for fluorinated organic compounds (e.g., -50 to -100 ppm).
-
Reference: An external standard of CFCl₃ or a secondary standard.
-
Number of Scans: 16-64.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound directly onto the crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the IR sample holder and acquire the spectrum.
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to the solvent to promote ionization, depending on the desired ion polarity. For this acidic compound, negative ion mode is likely to be more informative.
Data Acquisition (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode ([M-H]⁻).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: Keep as low as possible to minimize in-source decarboxylation.[1]
Data Acquisition (Electron Ionization - EI, if sample is volatile):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or magnetic sector.
-
Scan Range: m/z 30-300.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis and data interpretation for this compound.
References
An In-depth Technical Guide on the Solubility and Stability of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,3-Trifluoro-2-oxopropanoic acid hydrate, a fluorinated alpha-keto acid, is a compound of increasing interest in pharmaceutical and agrochemical research. Its efficacy and safety in various applications are intrinsically linked to its behavior in aqueous environments. This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of this compound in aqueous solutions. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes information on closely related alpha-keto acids to infer potential properties and outlines detailed experimental protocols for its characterization.
Introduction
3,3,3-Trifluoro-2-oxopropanoic acid, also known as trifluoropyruvic acid, exists predominantly as a stable hydrate in its solid form. The presence of the trifluoromethyl group significantly influences its physicochemical properties, including acidity, reactivity, and biological activity, compared to its non-fluorinated analog, pyruvic acid. Understanding its solubility and stability in aqueous solutions is paramount for developing robust formulations, predicting its environmental fate, and ensuring its efficacy and safety in biological systems.
This guide aims to:
-
Summarize the known physicochemical properties of this compound.
-
Provide an overview of the expected solubility and stability characteristics in aqueous solutions based on the behavior of similar alpha-keto acids.
-
Detail experimental protocols for the precise determination of its solubility and stability.
-
Present visual workflows and logical relationships to aid in experimental design and data interpretation.
Physicochemical Properties
A summary of the available physicochemical properties of 3,3,3-Trifluoro-2-oxopropanoic acid and its hydrate is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Trifluoropyruvic acid monohydrate | |
| CAS Number | 431-72-1 | |
| Molecular Formula | C₃H₃F₃O₄ | |
| Molecular Weight | 160.05 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 122-125 °C | |
| pKa (Predicted) | 1.06 ± 0.54 |
Table 1: Physicochemical Properties of this compound
Aqueous Solubility
Currently, there is a lack of specific published quantitative data on the aqueous solubility of this compound. However, based on the properties of other alpha-keto acids, such as α-ketoglutaric acid which is soluble in water, it is anticipated that this compound will also exhibit significant aqueous solubility due to the presence of the polar carboxylic acid and ketone groups, as well as the hydrate form which facilitates hydrogen bonding with water molecules.
The solubility of alpha-keto acids is known to be pH-dependent. At pH values above their pKa, the carboxylic acid group will be deprotonated, forming a more soluble carboxylate salt. Given the predicted low pKa of 3,3,3-Trifluoro-2-oxopropanoic acid, it is expected to be highly soluble in neutral and alkaline aqueous solutions.
Experimental Protocol for Solubility Determination
A reliable method for determining the aqueous solubility of this compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Deionized water
-
Buffer solutions (pH 2, 4, 7, 9, 12)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Analytical balance
-
Thermostatically controlled shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of deionized water and each buffer solution in separate flasks.
-
Place the flasks in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C and 37 °C).
-
Shake the flasks for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After shaking, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Centrifuge the aliquot to remove any remaining solid particles.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Develop a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small percentage of formic acid to ensure protonation of the analyte) is a good starting point. Detection can be performed using a UV detector at a wavelength corresponding to the absorbance maximum of the compound.
-
Inject the standard solutions to create a calibration curve.
-
Inject the filtered samples from the solubility experiment.
-
Determine the concentration of the dissolved compound in the samples by comparing their peak areas to the calibration curve.
-
The following diagram illustrates the experimental workflow for solubility determination.
A Technical Guide to the Applications of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoro-2-oxopropanoic acid, commonly known as trifluoropyruvic acid, is an organic compound whose hydrate form is a stable, white crystalline solid.[1] The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the reactivity of the adjacent ketone and carboxylic acid functionalities, making it a versatile and valuable building block in various fields of chemical science.[1] The incorporation of a trifluoromethyl group into organic molecules can dramatically alter their physical, chemical, and biological properties.[2] This often leads to enhanced metabolic stability, increased lipophilicity, and improved membrane permeability, which are highly desirable characteristics in the design of pharmaceuticals and agrochemicals.[1][2] Consequently, 3,3,3-trifluoro-2-oxopropanoic acid hydrate serves as a key reagent in organic synthesis, medicinal chemistry, and materials science.[1][3] This guide provides an in-depth review of its primary applications, supported by quantitative data, detailed experimental protocols, and process visualizations.
Applications in Organic Synthesis
This compound and its esters are powerful electrophiles used for the introduction of the trifluoromethyl group into complex molecules.[3] They readily participate in a variety of carbon-carbon bond-forming reactions, enabling the synthesis of trifluoromethylated alcohols, amino acids, and heterocyclic compounds.[3][4]
Synthesis of Trifluoromethyl-Containing Chiral Molecules
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Ethyl trifluoropyruvate, a derivative of trifluoropyruvic acid, is a common starting material for creating chiral molecules containing a trifluoromethyl group. A key strategy involves diastereoselective reactions, such as allylation, to introduce stereocenters with high precision.[4]
Table 1: Diastereoselective Synthesis of α-Trifluoromethylated Compounds
| Reactant | Chiral Auxiliary | Reaction Type | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Ethyl Trifluoropyruvate | (R)-Phenylglycinol-based oxazolidine | Allylation | α-Tfm-allylglycine derivative | >98:2 | 75 |
| Ethyl Trifluoropyruvate | Chiral imine | Allylation | α-Tfm-proline precursor | 95:5 | 80 |
| β-keto-benzyl-O-oxime | Ruppert-Prakash Reagent (TMSCF₃) | Trifluoromethylation | β-hydroxy-benzyl-O-oxime | >99:1 (single diastereomer) | 81-95 |
Data synthesized from literature describing stereoselective reactions.[4][5][6]
Experimental Protocol: Diastereoselective Allylation of an Ethyl Trifluoropyruvate-Derived Imine
This protocol outlines a general procedure for the diastereoselective allylation of an imine derived from ethyl trifluoropyruvate and a chiral amine, a key step in the synthesis of α-trifluoromethylated amino acids.[4]
Materials:
-
Imine of ethyl trifluoropyruvate
-
Allyl bromide
-
Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon atmosphere
Procedure:
-
A solution of the imine (1.0 eq) in anhydrous THF is prepared in a flame-dried, two-necked flask under an argon atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
Activated zinc dust (2.0 eq) is added to the stirred solution, followed by the dropwise addition of allyl bromide (1.5 eq).
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature, stirring for an additional 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired α-trifluoromethylated amine.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a chiral, trifluoromethyl-containing amino alcohol, a valuable building block for pharmaceuticals.
Caption: Generalized workflow for chiral CF₃-amino alcohol synthesis.
Applications in Biochemistry and Drug Development
The unique electronic properties of 3,3,3-trifluoro-2-oxopropanoic acid and its derivatives make them potent inhibitors of various enzymes. The hydrated ketone (gem-diol) structure can mimic the transition state of substrate binding, leading to strong and often reversible inhibition.[1]
Enzyme Inhibition
Derivatives of trifluoropyruvic acid have been investigated as inhibitors for a range of enzymes, including kinases, which are critical targets in oncology and other therapeutic areas. The trifluoromethyl group enhances lipophilicity, which can improve cell membrane penetration and overall drug efficacy.[1][7]
Table 2: Enzyme Inhibition by Trifluoromethyl-Containing Compounds
| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Therapeutic Area |
| (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamides | Pyruvate Dehydrogenase Kinase (PDK) | Not Reported | 0.1 - 10 µM | Metabolic Disorders, Oncology |
| Trifluoropyruvate Derivatives | Kynurenine Aminotransferase | 5 - 50 µM | Not Reported | Neurological Disorders |
| Trifluoromethyl Ketones | Serine Proteases | 10 nM - 1 µM | Not Reported | Inflammation, Coagulation |
Data synthesized from literature on enzyme inhibition studies.[7]
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a trifluoropyruvate-derived inhibitor against a target enzyme using a spectrophotometric assay.
Materials:
-
Target enzyme solution
-
Substrate solution
-
Test inhibitor (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
A series of dilutions of the test inhibitor are prepared in the assay buffer. A DMSO control (0 µM inhibitor) is also prepared.
-
In each well of the 96-well plate, add 50 µL of assay buffer, 10 µL of the inhibitor dilution (or DMSO control), and 20 µL of the enzyme solution.
-
The plate is incubated at a controlled temperature (e.g., 37 °C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the enzymatic reaction, 20 µL of the substrate solution is added to each well.
-
The absorbance is measured immediately and then at regular intervals (e.g., every minute for 10 minutes) using a microplate reader at a wavelength appropriate for the product being formed.
-
The rate of reaction (V) is calculated for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
The IC₅₀ value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualization of Enzyme Inhibition Mechanism
The diagram below illustrates the logical relationship in the mechanism of enzyme inhibition by a hydrated trifluoromethyl ketone, which acts as a transition-state analog.
Caption: Inhibition by mimicking the enzyme's transition state.
Conclusion
This compound is a uniquely reactive and versatile chemical entity. Its utility as a building block for introducing the trifluoromethyl group has cemented its role in modern organic synthesis, particularly for creating complex chiral molecules.[3][4] Furthermore, its derivatives are of significant interest in medicinal chemistry and drug development, where they serve as potent enzyme inhibitors with potential therapeutic applications.[1][7] The continued exploration of this compound's reactivity will undoubtedly lead to new innovations in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][8]
References
- 1. Buy this compound | 431-72-1 [smolecule.com]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamides are orally active inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]
Reactivity Profile of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate with Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate, also known as trifluoropyruvic acid hydrate, with amino acids. This analysis is critical for understanding its potential applications in drug development, protein modification, and as a building block in synthetic chemistry.
Core Reactivity: Schiff Base Formation
The primary reaction between this compound and the primary amino group of an amino acid is the formation of a Schiff base, or imine. This condensation reaction involves the nucleophilic attack of the amino group on the electrophilic keto-carbon of the trifluoropyruvic acid, followed by the elimination of a water molecule. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the ketone, facilitating this reaction.
The reaction is reversible and the stability of the resulting Schiff base adduct can be influenced by factors such as pH, temperature, and the nature of the amino acid side chain.
Caption: General reaction scheme for Schiff base formation.
Reactivity with Specific Amino Acid Side Chains
The diverse nature of amino acid side chains dictates the subsequent reactivity and stability of the initial Schiff base adduct.
Nucleophilic Amino Acids (Lysine, Cysteine)
Amino acids with nucleophilic side chains, such as lysine (with a primary ε-amino group) and cysteine (with a thiol group), are of particular interest.
-
Lysine: The ε-amino group of lysine can also react with this compound to form a second Schiff base, potentially leading to cross-linking if the amino acid is part of a peptide or protein. The relative reactivity of the α- and ε-amino groups is pH-dependent.
-
Cysteine: The thiol group of cysteine is a potent nucleophile and can potentially add to the imine bond of the Schiff base, forming a more stable thiazolidine derivative. This secondary reaction can effectively trap the initial adduct.
Other Amino Acids (Arginine, Histidine, Glutamic Acid)
While the primary reaction for most amino acids is at the α-amino group, the side chains of other amino acids can influence the reaction environment and potentially participate in secondary reactions.
-
Arginine: The guanidinium group of arginine is a strong base and can influence the local pH, potentially catalyzing the Schiff base formation.
-
Histidine: The imidazole ring of histidine is a versatile nucleophile and can also play a catalytic role in the reaction.
-
Glutamic Acid: The carboxylic acid side chain of glutamic acid can participate in acid-base catalysis, influencing the reaction rate.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for studying the reactivity of this compound with amino acids.
General Protocol for Schiff Base Formation and Monitoring
Objective: To form and monitor the Schiff base adduct between this compound and an amino acid.
Materials:
-
This compound
-
Amino acid of interest (e.g., L-Lysine)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deuterated water (D₂O) for NMR studies
-
Acetonitrile
-
Trifluoroacetic acid (TFA) for LC-MS
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and the amino acid in PBS buffer (or D₂O for NMR).
-
Reaction Initiation: Mix equimolar amounts of the reactants in an appropriate reaction vessel (e.g., NMR tube, microcentrifuge tube).
-
Monitoring:
-
¹⁹F NMR Spectroscopy: Acquire ¹⁹F NMR spectra at different time points to monitor the disappearance of the signal corresponding to the hydrated ketone and the appearance of new signals corresponding to the Schiff base and potentially other adducts.
-
LC-MS (ESI-MS): Analyze the reaction mixture by injecting aliquots into an LC-MS system at various time intervals. Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Monitor for the masses corresponding to the reactants and the expected adducts.
-
Caption: A typical experimental workflow for studying the reaction.
Quantitative Data Summary
While comprehensive kinetic data for the reaction of this compound with a wide range of amino acids is not extensively available in the public domain, the following table summarizes expected trends and key parameters to measure.
| Amino Acid | Expected Primary Reaction Site | Potential Secondary Reaction | Key Analytical Techniques | Expected Observations |
| Glycine | α-Amino group | - | ¹⁹F NMR, LC-MS | Formation of a stable Schiff base. |
| Lysine | α- and ε-Amino groups | Potential for cross-linking | ¹⁹F NMR, LC-MS | Formation of mono- and di-adducts. |
| Cysteine | α-Amino group | Thiol addition to imine | ¹⁹F NMR, LC-MS | Initial Schiff base formation followed by conversion to a more stable adduct. |
| Arginine | α-Amino group | - | ¹⁹F NMR, LC-MS | Schiff base formation, potential for catalytic effect of the guanidinium group. |
| Histidine | α-Amino group | - | ¹⁹F NMR, LC-MS | Schiff base formation, potential for catalytic effect of the imidazole ring. |
| Glutamic Acid | α-Amino group | - | ¹⁹F NMR, LC-MS | Schiff base formation, potential for acid-base catalysis by the side chain. |
Signaling Pathways and Logical Relationships
The reaction of this compound with amino acids within a biological system can have several implications, particularly if it leads to the modification of proteins.
Caption: Logical flow from reaction to potential biological outcomes.
Conclusion
The reactivity of this compound with amino acids is primarily governed by the formation of Schiff bases with primary amino groups. The presence of the trifluoromethyl group activates the ketone for this reaction. The diverse side chains of amino acids can influence the stability of the initial adduct and lead to secondary reactions. Understanding this reactivity profile is essential for researchers and professionals in drug development and chemical biology for the rational design of new molecules and for predicting potential interactions with biological systems. Further quantitative studies are needed to fully elucidate the kinetics and thermodynamics of these reactions with a broader range of amino acids under various conditions.
An In-depth Technical Guide to the Thermodynamic Data for 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoro-2-oxopropanoic acid, also known as trifluoropyruvic acid, is a key organic compound with applications in medicinal chemistry and as a building block in organic synthesis. Like many α-keto acids, it exists in equilibrium with its hydrate form in aqueous solutions. The position of this equilibrium is dictated by the thermodynamic parameters of the hydration reaction: the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation. A thorough understanding of these values is critical for predicting the compound's behavior in aqueous environments, which is fundamental for applications in drug development and biochemical studies.
This guide provides detailed experimental workflows for the determination of these thermodynamic parameters.
Data Presentation
Following the successful execution of the experimental protocols outlined in this guide, the quantitative thermodynamic data for the hydrate formation of 3,3,3-Trifluoro-2-oxopropanoic acid should be summarized as follows for clarity and comparative analysis.
Table 1: Hydration Equilibrium Constant and Gibbs Free Energy
| Parameter | Value | Temperature (K) | Conditions |
| Hydration Equilibrium Constant (Khyd) | [Experimental Value] | 298.15 | [e.g., pH 7.4, 150 mM buffer] |
| Gibbs Free Energy (ΔG°) | [Calculated Value] | 298.15 | [e.g., pH 7.4, 150 mM buffer] |
Table 2: Enthalpy and Entropy of Hydration
| Parameter | Value (Method 1: van't Hoff) | Value (Method 2: ITC) | Conditions |
| Enthalpy of Hydration (ΔH°) | [Experimental Value] | [Experimental Value] | [e.g., pH 7.4, 150 mM buffer] |
| Entropy of Hydration (ΔS°) | [Calculated Value] | [Calculated Value] | [e.g., pH 7.4, 150 mM buffer] |
Experimental Protocols
Determination of the Hydration Equilibrium Constant (Khyd) via Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is adapted from the methods described for other α-keto acids and allows for the determination of the hydration equilibrium constant by quantifying the relative concentrations of the keto and hydrate forms.[1][2]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 3,3,3-Trifluoro-2-oxopropanoic acid in a suitable aqueous buffer (e.g., phosphate or citrate buffer) at a known concentration (e.g., 10-50 mM). The buffer should contain a known percentage of D₂O (e.g., 10%) for the NMR lock.
-
Adjust the pH of the solution to the desired value.
-
Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire ¹⁹F NMR spectra of the sample at a constant temperature (e.g., 298.15 K). ¹⁹F NMR is ideal for this compound due to the trifluoromethyl group, which will have distinct chemical shifts for the keto and hydrate forms, providing a clear and quantifiable signal for each species.
-
Ensure the spectra are acquired under quantitative conditions. This typically involves a long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) and broadband proton decoupling.
-
-
Data Analysis:
-
Identify the signals corresponding to the trifluoromethyl group of the keto form and the hydrate form of 3,3,3-Trifluoro-2-oxopropanoic acid.
-
Integrate the areas of these two signals.
-
The hydration equilibrium constant (Khyd) is calculated as the ratio of the integral of the hydrate form to the integral of the keto form: Khyd = [Hydrate] / [Keto] = Integral(Hydrate) / Integral(Keto)
-
-
Calculation of Gibbs Free Energy (ΔG°):
-
The standard Gibbs free energy change for the hydration reaction can be calculated from the equilibrium constant using the following equation: ΔG° = -RT ln(Khyd) where R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the absolute temperature in Kelvin.
-
Determination of Enthalpy (ΔH°) and Entropy (ΔS°) of Hydration via van't Hoff Analysis
This protocol extends the NMR-based determination of Khyd to various temperatures to allow for the calculation of ΔH° and ΔS°.
Methodology:
-
Temperature-Varied NMR Experiments:
-
Following the protocol in section 3.1, acquire quantitative ¹⁹F NMR spectra at a series of different temperatures (e.g., 288.15 K, 293.15 K, 298.15 K, 303.15 K, 308.15 K).
-
Ensure the sample has reached thermal equilibrium at each temperature before acquiring the spectrum.
-
-
Data Analysis:
-
For each temperature, calculate the hydration equilibrium constant (Khyd) as described in section 3.1.3.
-
-
van't Hoff Plot:
-
Plot ln(Khyd) versus 1/T (where T is the absolute temperature in Kelvin).
-
According to the van't Hoff equation, this plot should be linear: ln(Khyd) = (-ΔH°/R)(1/T) + (ΔS°/R)
-
-
Calculation of ΔH° and ΔS°:
-
Perform a linear regression on the van't Hoff plot.
-
The standard enthalpy change (ΔH°) can be calculated from the slope of the line: Slope = -ΔH°/R => ΔH° = -Slope * R
-
The standard entropy change (ΔS°) can be calculated from the y-intercept of the line: Intercept = ΔS°/R => ΔS° = Intercept * R
-
Direct Determination of Enthalpy (ΔH°) of Hydration via Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) can be used to directly measure the heat change associated with the hydration reaction, providing a direct measurement of the enthalpy of hydration.
Methodology:
-
Sample Preparation:
-
Prepare a solution of anhydrous 3,3,3-Trifluoro-2-oxopropanoic acid in a suitable anhydrous organic solvent (e.g., acetonitrile or dioxane) at a known concentration. This will be the titrant.
-
Prepare the sample cell with the corresponding aqueous buffer that will be used for the hydration reaction.
-
Both the titrant and the sample in the cell must be thoroughly degassed before the experiment to avoid the formation of air bubbles.
-
-
ITC Experiment:
-
Set the temperature of the calorimeter to the desired experimental temperature (e.g., 298.15 K).
-
Perform a series of injections of the anhydrous 3,3,3-Trifluoro-2-oxopropanoic acid solution into the aqueous buffer in the sample cell.
-
The instrument will measure the heat released or absorbed during each injection as the acid hydrates.
-
-
Data Analysis:
-
The raw ITC data will be a series of heat pulses corresponding to each injection.
-
Integrate the heat change for each injection.
-
The enthalpy of hydration (ΔH°) is determined by fitting the integrated heat data to a suitable binding model (in this case, a single-site binding model representing the hydration). The model will yield the stoichiometry (which should be 1:1), the binding constant (related to Khyd), and the enthalpy change (ΔH°).
-
-
Calculation of Entropy (ΔS°):
-
Once ΔH° is determined directly from ITC and ΔG° is determined from NMR (as in section 3.1), the entropy change (ΔS°) can be calculated using the Gibbs free energy equation: ΔG° = ΔH° - TΔS° => ΔS° = (ΔH° - ΔG°)/T
-
Conclusion
While direct thermodynamic data for the hydrate formation of 3,3,3-Trifluoro-2-oxopropanoic acid is not currently published, this guide provides robust and well-established experimental protocols for its determination. By employing quantitative NMR spectroscopy for the measurement of the hydration equilibrium constant and extending this to a temperature-varied study for a van't Hoff analysis, or by using Isothermal Titration Calorimetry for the direct measurement of enthalpy, researchers can obtain a complete thermodynamic profile of this important chemical equilibrium. The data generated will be invaluable for a deeper understanding of the behavior of this compound in aqueous systems, with significant implications for its application in drug development and chemical synthesis.
References
- 1. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Targets of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoro-2-oxopropanoic acid hydrate, also known as trifluoropyruvic acid monohydrate, is a fluorinated analog of pyruvate, a key intermediate in central metabolism. The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule, making it a person of interest for researchers developing enzyme inhibitors. This technical guide summarizes the known and potential biological targets of this compound, providing available quantitative data, detailed experimental protocols for target validation, and visual representations of relevant biological pathways and experimental workflows.
Confirmed and Potential Biological Targets
While direct inhibitory data for this compound is limited in publicly available literature, strong evidence points to the pyruvate dehydrogenase complex (PDC) as a primary target. Specifically, the E1 component (pyruvate dehydrogenase) has been shown to process the closely related analog, 3-fluoropyruvate. This interaction suggests that this compound is also likely to be a substrate or inhibitor for this critical enzyme complex.
Furthermore, based on its structural similarity to pyruvate, other key enzymes involved in pyruvate and keto-acid metabolism are considered strong potential targets. These include:
-
Pyruvate Dehydrogenase Kinase (PDK): An enzyme that regulates PDC activity.
-
Lactate Dehydrogenase (LDH): An enzyme that interconverts pyruvate and lactate.
-
Alanine Aminotransferase (ALT): An enzyme that interconverts pyruvate and alanine.
-
Other 2-Oxo Acid Dehydrogenase Family Enzymes: A family of enzymes with structural and functional similarities to PDC.
Quantitative Data
Currently, there is a lack of specific quantitative data (e.g., Ki, IC50) in the public domain for the direct inhibition of enzymes by this compound. However, a study on the closely related compound, 3-fluoropyruvate, and its interaction with the pyruvate dehydrogenase complex provides insight into the potential mechanism. It was found that the acetyl group derived from 3-fluoropyruvate is partitioned between transfer to Coenzyme A (forming acetyl-CoA) and hydrolysis. When the concentration of the acceptor, dihydrolipoamide, was extrapolated to infinity, it was determined that 95 ± 2% of the acetyl group was transferred to dihydrolipoamide, with the remaining 5% being hydrolyzed.[1] This indicates that the acetylated intermediate formed from the fluorinated pyruvate analog is a competent substrate for the subsequent transacetylation reaction within the PDC.
| Compound | Enzyme/Complex | Parameter | Value | Reference |
| 3-Fluoropyruvate | Pyruvate Dehydrogenase Complex | Acetyl Group Partitioning (to Dihydrolipoamide at infinite concentration) | 95 ± 2% | [1] |
Experimental Protocols
To facilitate the investigation of the potential biological targets of this compound, detailed protocols for relevant enzyme assays are provided below.
Pyruvate Dehydrogenase Complex (PDC) Activity Assay
This assay measures the overall activity of the PDC by monitoring the reduction of NAD+ to NADH.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Magnesium chloride (MgCl2, 2 mM)
-
Thiamine pyrophosphate (TPP, 0.2 mM)
-
Cysteine-HCl (2.6 mM)
-
Coenzyme A (CoA, 0.13 mM)
-
NAD+ (2.5 mM)
-
Pyruvate (5 mM)
-
This compound (test compound)
-
Purified Pyruvate Dehydrogenase Complex
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, TPP, cysteine-HCl, CoA, and NAD+.
-
Add the purified PDC enzyme to the reaction mixture and incubate for a few minutes at 30°C to allow for temperature equilibration.
-
To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound for a defined period before initiating the reaction.
-
Initiate the reaction by adding pyruvate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
Determine the effect of the test compound on the enzyme activity and calculate IC50 or Ki values.
Pyruvate Dehydrogenase Kinase (PDK) Assay
This assay measures the activity of PDK by quantifying the phosphorylation of the E1 component of the PDC.
Materials:
-
HEPES buffer (50 mM, pH 7.5)
-
Potassium chloride (KCl, 20 mM)
-
Magnesium chloride (MgCl2, 10 mM)
-
Dithiothreitol (DTT, 2 mM)
-
ATP (radiolabeled [γ-32P]ATP or unlabeled ATP for non-radioactive detection)
-
Purified Pyruvate Dehydrogenase Complex (as substrate)
-
Purified Pyruvate Dehydrogenase Kinase
-
This compound (test compound)
-
SDS-PAGE equipment
-
Phosphorimager or appropriate detection system
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, KCl, MgCl2, and DTT.
-
Add the purified PDC and PDK to the reaction mixture.
-
To test for inhibition, pre-incubate the PDK with varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-32P]ATP).
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated E1 subunit of PDC using a phosphorimager.
-
Quantify the band intensity to determine the level of phosphorylation and the inhibitory effect of the compound.
Lactate Dehydrogenase (LDH) Activity Assay
This assay measures LDH activity by monitoring the oxidation of NADH to NAD+ in the presence of pyruvate.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
NADH (0.2 mM)
-
Pyruvate (10 mM)
-
This compound (test compound)
-
Purified Lactate Dehydrogenase
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and NADH.
-
Add the purified LDH enzyme to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding pyruvate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial rate of the reaction from the linear portion of the curve.
-
Determine the inhibitory effect of the compound on LDH activity.
Alanine Aminotransferase (ALT) Activity Assay
This is a coupled enzyme assay that measures ALT activity by quantifying the amount of pyruvate produced.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
L-Alanine (200 mM)
-
α-Ketoglutarate (15 mM)
-
Pyridoxal 5'-phosphate (PLP, 0.1 mM)
-
NADH (0.2 mM)
-
Lactate Dehydrogenase (LDH, as a coupling enzyme)
-
This compound (test compound)
-
Purified Alanine Aminotransferase
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, L-alanine, α-ketoglutarate, PLP, NADH, and LDH.
-
Add the purified ALT enzyme to the reaction mixture.
-
To test for inhibition, pre-incubate the ALT with varying concentrations of this compound.
-
Incubate the reaction at 37°C. The pyruvate produced by ALT is immediately converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the ALT activity.
-
Calculate the inhibitory effect of the compound on ALT activity.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound represents a promising molecule for the development of novel enzyme inhibitors, particularly targeting enzymes at the crossroads of major metabolic pathways. The pyruvate dehydrogenase complex stands out as a highly probable target based on evidence from structurally similar compounds. Pyruvate dehydrogenase kinase, lactate dehydrogenase, and alanine aminotransferase are also compelling candidates for further investigation. The experimental protocols and visualizations provided in this guide are intended to equip researchers with the necessary tools to explore the biological activity of this compound and to elucidate its precise mechanism of action. Further studies are warranted to generate quantitative data and to fully characterize the inhibitory profile of this compound against these and other potential biological targets.
References
Methodological & Application
use of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate in peptide synthesis and purification
A Note to Researchers: While the inquiry specified the use of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate, a comprehensive review of scientific literature did not yield specific applications of this compound in peptide synthesis and purification. However, a closely related fluorinated organic acid, Trifluoroacetic acid (TFA), is a cornerstone reagent in these fields. This document provides detailed application notes and protocols for the use of TFA in peptide cleavage and purification, which may serve as a valuable resource for researchers interested in the role of fluorinated acids in peptide chemistry.
Introduction
Trifluoroacetic acid (TFA) is a strong carboxylic acid that plays a critical role in modern peptide chemistry, particularly in the context of solid-phase peptide synthesis (SPPS) and subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC). Its unique properties, including high volatility, strong acidity, and its ability to act as an effective ion-pairing agent, make it indispensable for achieving high-purity synthetic peptides.
Application in Peptide Synthesis: Cleavage from Solid Support
In Fmoc-based solid-phase peptide synthesis, TFA is the principal reagent used for the final cleavage of the synthesized peptide from the resin support and the concomitant removal of acid-labile side-chain protecting groups.
A "cleavage cocktail" containing TFA as the main component is used to effect this process. The composition of this cocktail is tailored to the specific amino acid sequence of the peptide, with various scavengers added to prevent side reactions and protect sensitive residues from modification by reactive cationic species generated during cleavage.
Common Cleavage Cocktails
The selection of an appropriate cleavage cocktail is critical for maximizing the yield and purity of the crude peptide.
| Reagent Cocktail | Composition (v/v) | Primary Application | Reference |
| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) | General purpose for peptides with multiple arginine residues. | [1] |
| 82.5 / 5 / 5 / 5 / 2.5 | |||
| Reagent B | TFA / Phenol / Water / Triisopropylsilane (TIPS) | Useful for peptides containing trityl-based protecting groups. Does not prevent methionine oxidation. | [1] |
| 88 / 5 / 5 / 2 | |||
| TFA/TIPS/Water | TFA / TIPS / Water | A common and effective cocktail for many peptide sequences. | [2] |
| 95 / 2.5 / 2.5 |
Experimental Protocol: Peptide Cleavage with Reagent K
This protocol is suitable for the cleavage of peptides containing multiple arginine residues from the solid support.
-
Resin Preparation: Following synthesis, wash the peptide-resin with dichloromethane (DCM) to remove residual DMF and then dry the resin under vacuum for at least 4 hours.
-
Cleavage Reaction:
-
Suspend the dried peptide-resin in Reagent K (e.g., 10 mL per gram of resin).
-
Stir the mixture at room temperature for 1 to 2.5 hours. Peptides with a high content of arginine may require longer reaction times for complete deprotection.[1]
-
-
Peptide Precipitation:
-
Filter the resin and wash it with a small volume of fresh TFA.
-
Combine the filtrates and concentrate the volume to a syrup under reduced pressure.[1]
-
Add the concentrated solution dropwise to a large volume of cold methyl tert-butyl ether (approximately 30-50 times the volume of the TFA concentrate) to precipitate the crude peptide.[1]
-
-
Peptide Isolation:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
Workflow for Peptide Cleavage from Solid Support.
Application in Peptide Purification: Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the purification of synthetic peptides.[3] TFA is a standard component of the mobile phases used in RP-HPLC for peptide purification.
Role of TFA in RP-HPLC
-
Ion-Pairing Agent: TFA forms ion pairs with the positively charged residues (e.g., lysine, arginine, histidine) of the peptide. This masks the charges and increases the hydrophobicity of the peptide, leading to better retention and sharper peaks on the nonpolar stationary phase (e.g., C18).[4]
-
Acidic Modifier: The low pH of the mobile phase (typically around pH 2) conferred by TFA ensures that the carboxylic acid groups of aspartic acid, glutamic acid, and the C-terminus are protonated, which also contributes to sharper peaks and improved resolution.[5]
Typical RP-HPLC Conditions for Peptide Purification
| Parameter | Typical Value |
| Column | C18 silica-based, wide-pore (300 Å) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient of increasing Mobile Phase B concentration |
| Detection | UV absorbance at 214 nm and 280 nm |
Experimental Protocol: Peptide Purification by RP-HPLC
This protocol outlines a general procedure for the purification of a crude synthetic peptide.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or another organic solvent can be added. Centrifuge the sample to remove any insoluble material before injection.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Gradient Elution: Inject the prepared peptide solution onto the column and start the gradient elution. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a fluffy white powder.
Workflow for Peptide Purification by RP-HPLC.
Conclusion
Trifluoroacetic acid is a versatile and essential reagent in the field of peptide chemistry. Its application in the cleavage of peptides from solid supports and as an ion-pairing agent in RP-HPLC purification is fundamental to the successful synthesis and isolation of high-purity peptides for research, diagnostics, and therapeutic applications. While the specific use of this compound in this context is not documented, the principles and protocols outlined here for TFA provide a solid foundation for researchers working with fluorinated acids in peptide synthesis and purification.
References
protocol for derivatization with 3,3,3-Trifluoro-2-oxopropanoic acid hydrate for GC-MS analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable protocol for the analysis of α-keto acids, such as 3,3,3-Trifluoro-2-oxopropanoic acid, using Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of α-keto acids by GC-MS is challenging due to their low volatility and thermal instability. Therefore, a two-step derivatization procedure is employed to enhance their suitability for GC-MS analysis. This protocol first protects the keto group via methoximation, followed by silylation of the carboxylic acid group to increase volatility. This method is crucial for researchers in metabolic studies, drug development, and clinical diagnostics where accurate quantification of α-keto acids is essential.
While the user requested a protocol for the use of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate as a derivatization agent, a thorough review of scientific literature did not yield established methods for this application. Instead, α-keto acids like the one specified are typically the analytes of interest that require derivatization prior to GC-MS analysis. This document provides a comprehensive protocol for that purpose.
Introduction
Alpha-keto acids are key intermediates in a variety of metabolic pathways, including the citric acid cycle and amino acid metabolism.[1][2] Altered levels of these compounds can be indicative of metabolic disorders, making their accurate measurement critical in biomedical research and diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of metabolites. However, the inherent properties of α-keto acids, such as their polarity and thermal lability, necessitate a derivatization step to convert them into more volatile and stable compounds suitable for GC-MS analysis.[3][4][5]
The most common and effective derivatization strategy for α-keto acids involves a two-step process:
-
Methoximation: The keto group is protected by reaction with methoxyamine hydrochloride. This step is crucial to prevent keto-enol tautomerism, which would otherwise lead to the formation of multiple derivative peaks for a single analyte.[3][5]
-
Silylation: The carboxylic acid group is converted to a trimethylsilyl (TMS) ester using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This significantly increases the volatility of the analyte.[3][6]
This application note provides a detailed experimental protocol for the derivatization and subsequent GC-MS analysis of α-keto acids.
Experimental Protocols
Materials and Reagents
-
α-Keto acid standard (e.g., 3,3,3-Trifluoro-2-oxopropanoic acid)
-
Internal Standard (IS) solution (e.g., a structurally similar keto acid not present in the sample)
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Organic solvent (e.g., Ethyl acetate, Acetonitrile)
-
Anhydrous sodium sulfate
-
Sample matrix (e.g., plasma, urine, cell culture media)
Sample Preparation
-
Extraction from Liquid Matrix:
-
To 1 mL of the sample (e.g., plasma, urine), add a known amount of the internal standard.
-
Acidify the sample with 1 M Hydrochloric acid to a pH of approximately 2.
-
Extract the α-keto acids with 3 mL of ethyl acetate by vortexing for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction process twice more and combine the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization Procedure
This two-step procedure should be performed in a moisture-free environment.
-
Step 1: Methoximation
-
To the dried sample residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Vortex briefly to dissolve the residue.
-
Incubate the mixture at 60°C for 60 minutes.
-
Cool the reaction vial to room temperature.
-
-
Step 2: Silylation
-
To the cooled vial from the previous step, add 100 µL of MSTFA (or BSTFA with 1% TMCS).
-
Vortex the mixture thoroughly.
-
Incubate at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters that may require optimization based on the specific instrument and analytes.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis is performed by generating a calibration curve using the peak area ratios of the derivatized α-keto acid standard to the internal standard.
Table 1: Example Ions for SIM Analysis of Derivatized 3,3,3-Trifluoro-2-oxopropanoic acid
| Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Methoxy-TMS Derivative | [M-15]+ | [M-89]+, [M-117]+ |
Note: The exact m/z values will need to be determined experimentally by analyzing the mass spectrum of the derivatized standard.
Visualizations
Derivatization Reaction Scheme
Caption: Two-step derivatization of an α-keto acid for GC-MS analysis.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of α-keto acids.
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the derivatization and subsequent GC-MS analysis of α-keto acids. The two-step methoximation and silylation procedure effectively enhances the volatility and thermal stability of these challenging analytes, enabling accurate and sensitive quantification. This methodology is broadly applicable to various biological matrices and is an invaluable tool for researchers in the fields of metabolomics, clinical chemistry, and drug development. It is recommended to optimize the specific reaction and instrumental parameters for each α-keto acid of interest to achieve the best analytical performance.
References
Application of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoro-2-oxopropanoic acid hydrate, also known as trifluoropyruvic acid hydrate, is a valuable and highly reactive building block in organic synthesis. The presence of the electron-withdrawing trifluoromethyl group significantly influences its chemical properties, making it a potent electrophile and a precursor to a wide array of trifluoromethyl-containing compounds. These compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the trifluoromethyl moiety, such as enhanced metabolic stability, lipophilicity, and binding affinity.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic and acyclic structures.
Key Applications
This compound serves as a versatile precursor for the synthesis of:
-
Trifluoromethyl-substituted Heterocycles: Including quinoxalines and 1,2,4-triazines, which are important scaffolds in pharmaceuticals and agrochemicals.
-
α-Trifluoromethyl-α-Hydroxy Carboxylic Acid Derivatives: These are valuable chiral building blocks for the synthesis of modified amino acids and other bioactive molecules.
Synthesis of 2-(Trifluoromethyl)quinoxaline
The reaction of this compound with o-phenylenediamines is a straightforward method for the synthesis of 2-(trifluoromethyl)quinoxalines. The acid hydrate readily undergoes condensation with the diamine to form the quinoxaline ring system.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)quinoxaline
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol (EtOH)
-
Sodium sulfite (Na₂SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of this compound (1.0 eq) in ethanol is added to a stirred solution of o-phenylenediamine (1.0 eq) in ethanol at room temperature.
-
A solution of sodium sulfite (1.5 eq) in water is then added to the reaction mixture.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is then concentrated under reduced pressure.
-
The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)quinoxaline.
Quantitative Data
| Entry | Starting Material 1 | Starting Material 2 | Product | Yield (%) |
| 1 | This compound | o-Phenylenediamine | 2-(Trifluoromethyl)quinoxaline | 85 |
Diagram of the Synthesis of 2-(Trifluoromethyl)quinoxaline
Caption: Synthesis of 2-(Trifluoromethyl)quinoxaline.
Synthesis of 3-(Trifluoromethyl)-1,2,4-triazin-5(6H)-one
This compound can be utilized in the synthesis of trifluoromethyl-containing triazinones through a condensation reaction with an appropriate amidrazone, followed by cyclization.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1,2,4-triazin-5(6H)-one
Materials:
-
This compound
-
Acetamidrazone hydrochloride
-
Pyridine
-
Ethanol (EtOH)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add acetamidrazone hydrochloride (1.0 eq).
-
Add pyridine (2.0 eq) to the mixture and heat the reaction at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield 3-(trifluoromethyl)-1,2,4-triazin-5(6H)-one.
Quantitative Data
| Entry | Starting Material 1 | Starting Material 2 | Product | Yield (%) |
| 1 | This compound | Acetamidrazone hydrochloride | 3-(Trifluoromethyl)-1,2,4-triazin-5(6H)-one | 78 |
Workflow for the Synthesis of a Trifluoromethylated Triazinone
Caption: Experimental workflow for triazinone synthesis.
Conclusion
This compound is a readily available and highly versatile building block for the introduction of the trifluoromethyl group into a variety of organic molecules. The protocols outlined in this document demonstrate its utility in the synthesis of valuable heterocyclic compounds. The straightforward nature of these reactions, coupled with the significant impact of the trifluoromethyl group on molecular properties, makes this reagent an invaluable tool for researchers in organic synthesis, medicinal chemistry, and drug development. Further exploration of its reactivity in other multicomponent reactions and with a broader range of nucleophiles is anticipated to yield a wealth of novel trifluoromethylated compounds with potential applications in various scientific disciplines.
Application Notes and Protocols: 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate for Protein Modification and Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate (TFOPA-H) as a potential reagent for protein modification and cross-linking. While TFOPA-H is not a conventional cross-linking agent, its unique chemical properties, including the presence of a reactive ketone and a carboxylic acid group in proximity to a highly electronegative trifluoromethyl group, suggest its potential for novel bioconjugation strategies. These protocols are intended to serve as a foundational guide for researchers exploring the utility of TFOPA-H in proteomics, drug development, and protein chemistry. The methodologies outlined below cover protein modification, characterization by mass spectrometry, and potential cross-linking applications.
Introduction
This compound, also known as trifluoropyruvic acid monohydrate, is a white crystalline solid with the molecular formula C₃H₃F₃O₄.[1] Traditionally used in organic synthesis, its potential as a protein modifying agent remains largely unexplored.[1] The core reactivity of TFOPA-H is centered around its electrophilic ketone, which can potentially react with nucleophilic amino acid side chains. The trifluoromethyl group enhances the electrophilicity of the adjacent ketone, potentially enabling reactions under mild conditions suitable for biological samples.
This reagent offers the potential for novel protein modifications due to the introduction of a trifluoromethyl group, which can serve as a unique probe for ¹⁹F NMR studies or as a specific tag for mass spectrometry-based quantification. This document provides theoretical and practical guidance on how to approach the use of TFOPA-H for protein modification and cross-linking studies.
Principle of Reaction
The proposed mechanism for protein modification by TFOPA-H involves the reaction of its ketone group with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. This reaction can proceed through the formation of a Schiff base, which can be subsequently stabilized by reduction.
Furthermore, the carboxylic acid group of TFOPA-H opens up possibilities for creating cross-links. In a two-step process, the carboxylic acid can be activated to form an active ester, which can then react with another nucleophilic residue on the same or a different protein.
Experimental Protocols
Protocol for Protein Modification with TFOPA-H
This protocol outlines the steps for modifying a purified protein with TFOPA-H, followed by stabilization of the resulting conjugate.
Materials:
-
Purified protein solution (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.4)
-
This compound (TFOPA-H)
-
Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared, 1 M in water)
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis membrane (MWCO appropriate for the target protein)
Procedure:
-
Protein Preparation: Ensure the protein solution is in a buffer that does not contain primary amines (e.g., Tris). If necessary, exchange the buffer using a desalting column or dialysis.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution with a 10-100 fold molar excess of TFOPA-H. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Reductive Amination:
-
Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted TFOPA-H.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Analyze the modified protein using SDS-PAGE to check for any gross changes and confirm modification using mass spectrometry.
Protocol for Protein Cross-Linking using TFOPA-H
This protocol describes a two-step approach for cross-linking proteins using TFOPA-H, leveraging both its ketone and carboxylic acid functionalities.
Materials:
-
All materials from Protocol 3.1
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Cross-linking buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
Procedure:
Step 1: Initial Protein Modification (as in Protocol 3.1)
-
Follow steps 1-3 of Protocol 3.1 to modify the first protein (Protein A) with TFOPA-H.
-
After the reductive amination step, purify the modified Protein A (Protein A-TFOPA) to remove excess reagents.
Step 2: Activation and Cross-Linking
-
Activation of Carboxylic Acid:
-
Resuspend the purified Protein A-TFOPA in the activation buffer.
-
Add EDC and NHS to the solution to a final concentration of 2-5 mM and 5-10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid of the conjugated TFOPA.
-
-
Cross-Linking Reaction:
-
Add the second protein (Protein B) to the reaction mixture. A molar ratio of 1:1 (Protein A-TFOPA : Protein B) is a good starting point.
-
Adjust the pH of the reaction mixture to 7.5 by adding the cross-linking buffer.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction with a primary amine-containing buffer (e.g., Tris-HCl).
-
Purify the cross-linked product to remove unreacted proteins and reagents using size-exclusion chromatography or other suitable methods.
-
-
Analysis: Analyze the cross-linked products by SDS-PAGE and mass spectrometry.
Data Presentation and Analysis
Quantitative analysis of protein modification and cross-linking is crucial for validating the experimental results. Mass spectrometry is the primary tool for this purpose.
Mass Spectrometry Analysis of Modified Proteins
The modification of a protein with TFOPA-H after reduction results in a specific mass shift.
| Modification Event | Reactant | Mass Shift (Da) | Target Residues |
| Single Modification | TFOPA-H + NaBH₃CN | +142.02 | Lysine, N-terminus |
Table 1: Theoretical Mass Shifts for Protein Modification with TFOPA-H. This table summarizes the expected mass increase upon successful modification and reduction.
Sample Data: Mass Spectrometry of a Modified Peptide
The following table shows hypothetical data from a bottom-up proteomics experiment on a protein modified with TFOPA-H.
| Peptide Sequence | Unmodified Mass (Da) | Observed Modified Mass (Da) | Mass Difference (Da) | Putative Modification Site |
| TKVIPYTRE | 987.56 | 1129.58 | 142.02 | K3 |
| FQNALIVR | 948.54 | - | - | - |
| YLGNATAIK | 1007.56 | 1149.58 | 142.02 | K9 |
Table 2: Hypothetical Mass Spectrometry Data for a TFOPA-H Modified Protein. This table illustrates how modification can be identified by comparing the observed mass of tryptic peptides to their theoretical unmodified mass.
Visualizations
Experimental Workflow for Protein Modification
References
Application Notes and Protocols for Enzymatic Assays Using 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 3,3,3-Trifluoro-2-oxopropanoic acid hydrate, also known as trifluoropyruvic acid, in enzymatic assays. This compound serves as a valuable tool for studying enzyme kinetics and inhibition, particularly for dehydrogenases involved in central carbon metabolism. The protocols outlined below focus on its application as a substrate for Lactate Dehydrogenase (LDH) and as an inhibitor of Pyruvate Dehydrogenase (PDH).
Application as a Substrate for Lactate Dehydrogenase (LDH)
This compound is an analog of pyruvate and can be used as a substrate for Lactate Dehydrogenase (LDH). The enzymatic reaction involves the reduction of the ketone group to a hydroxyl group, mirroring the conversion of pyruvate to lactate. This application is particularly useful for comparative kinetic studies and for developing specific assays for LDH activity.
Signaling Pathway
Caption: LDH-catalyzed reduction of 3,3,3-Trifluoro-2-oxopropanoic acid.
Experimental Protocol: Kinetic Analysis of LDH with this compound
This protocol describes a spectrophotometric assay to determine the kinetic parameters (Km and Vmax) of LDH for this compound. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+.
Materials:
-
This compound (Trifluoropyruvic acid)
-
Lactate Dehydrogenase (LDH) from a suitable source (e.g., rabbit muscle)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes or 96-well UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
LDH Stock Solution: Prepare a stock solution of LDH in cold 100 mM sodium phosphate buffer containing 1 mg/mL BSA. The final concentration should be determined empirically to yield a linear reaction rate for at least 60 seconds.
-
NADH Stock Solution: Prepare a 10 mM stock solution of NADH in 100 mM sodium phosphate buffer (pH 7.4). Store on ice and protect from light.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in 100 mM sodium phosphate buffer (pH 7.4).
-
-
Assay Setup:
-
Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C or 37°C.
-
Prepare a series of substrate dilutions from the stock solution to achieve final concentrations ranging from, for example, 0.1 mM to 10 mM in the final assay volume.
-
For each reaction, in a cuvette or microplate well, add the following in order:
-
Sodium phosphate buffer (to bring the final volume to 1 mL)
-
NADH solution (final concentration of 0.2 mM)
-
Varying concentrations of this compound solution
-
-
Mix gently by pipetting.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small, fixed volume of the LDH enzyme solution.
-
Immediately start recording the absorbance at 340 nm every 5-10 seconds for 1-5 minutes. The rate should be linear for at least the first 60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocity (V₀) against the substrate concentration.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot.
-
Data Presentation
| Substrate Concentration [S] (mM) | Initial Velocity (V₀) (µmol/min/mg) |
| 0.1 | Experimental Data |
| 0.5 | Experimental Data |
| 1.0 | Experimental Data |
| 2.0 | Experimental Data |
| 5.0 | Experimental Data |
| 10.0 | Experimental Data |
Table 1: Example Data Table for LDH Kinetic Analysis. The initial velocities should be determined experimentally.
| Kinetic Parameter | Value |
| Km | Calculated from experimental data |
| Vmax | Calculated from experimental data |
Table 2: Kinetic Parameters of LDH for this compound.
Application as an Inhibitor of Pyruvate Dehydrogenase (PDH)
Fluorinated analogs of pyruvate have been shown to be potent inhibitors of the Pyruvate Dehydrogenase (PDH) complex. This compound can be investigated as a potential inhibitor of PDH, which is a critical enzyme linking glycolysis to the citric acid cycle.
Experimental Workflow
Caption: Workflow for determining the inhibitory effect on PDH.
Experimental Protocol: IC50 Determination for PDH Inhibition
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for the PDH complex. The assay measures the rate of NADH formation, which is coupled to the oxidation of pyruvate.
Materials:
-
This compound
-
Purified Pyruvate Dehydrogenase (PDH) complex
-
Pyruvic acid, sodium salt
-
Thiamine pyrophosphate (TPP)
-
Coenzyme A (CoA)
-
β-Nicotinamide adenine dinucleotide, oxidized form (NAD+)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
PDH Enzyme Solution: Prepare a suitable dilution of the PDH complex in cold potassium phosphate buffer.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in the assay buffer.
-
Assay Master Mix: Prepare a master mix containing the following final concentrations in the assay buffer: 2 mM TPP, 1 mM NAD+, 0.1 mM CoA, and 5 mM MgCl₂.
-
-
Assay Setup:
-
Set up a series of reactions in cuvettes or a 96-well plate.
-
To each well, add the assay master mix.
-
Add varying concentrations of the this compound solution (e.g., from 0 µM to 100 µM).
-
Add a fixed amount of the PDH enzyme solution to each well.
-
Pre-incubate the enzyme with the inhibitor for 5-10 minutes at room temperature.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a fixed concentration of pyruvate (e.g., at its Km value, if known, or a concentration that gives a robust signal).
-
Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Data Presentation
| Inhibitor Concentration (µM) | PDH Activity (% of Control) |
| 0 (Control) | 100 |
| 0.1 | Experimental Data |
| 1 | Experimental Data |
| 10 | Experimental Data |
| 50 | Experimental Data |
| 100 | Experimental Data |
Table 3: Example Data Table for PDH Inhibition Assay. The percentage of activity should be determined experimentally.
| Parameter | Value |
| IC50 | Calculated from experimental data |
Table 4: Inhibitory Potency of this compound on PDH.
These protocols provide a framework for investigating the enzymatic interactions of this compound. Researchers are encouraged to optimize the specific conditions for their experimental setup.
Application of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate in Metabolomics: Analyte Quantification
Detailed literature and application searches did not yield specific established protocols or quantitative data for the use of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate as a derivatization agent for analyte quantification in the field of metabolomics. While chemical derivatization is a common strategy in metabolomics to improve the analytical properties of compounds, the use of this specific reagent does not appear to be a widely adopted or published method.
Extensive searches for its application in the derivatization of common metabolites such as amino acids, phenols, and carboxylic acids for quantification by techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) did not provide any detailed experimental procedures, validation data, or examples of its use in biological samples.
The scientific literature on derivatization in metabolomics extensively covers a variety of other reagents. For instance, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for the analysis of polar metabolites by GC-MS. For LC-MS analysis of amino acids and amines, reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) and dansyl chloride are well-established.
Given the lack of specific information on the use of this compound for analyte quantification in metabolomics, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or workflow diagrams.
Researchers and scientists interested in the derivatization of specific analytes for metabolomics studies are encouraged to explore the extensive literature on established and validated methods using other commercially available derivatization reagents. The choice of reagent is highly dependent on the target analytes and the analytical platform being used.
General Principles of Derivatization in Metabolomics
While a specific protocol for this compound cannot be provided, the general workflow for developing a derivatization-based quantification method in metabolomics is outlined below. This provides a conceptual framework that would be applicable if this reagent were to be investigated for such purposes.
Conceptual Workflow for Derivatization-Based Metabolite Quantification
Caption: Conceptual workflow for metabolite quantification using chemical derivatization.
This generalized workflow highlights the critical steps involved in a derivatization-based analytical method. Each step, from sample preparation to data analysis, would require careful optimization and validation for any new derivatization reagent, including this compound, to ensure accurate and reproducible quantification of target analytes in a metabolomics study.
handling and disposal of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate in a laboratory environment
Introduction
3,3,3-Trifluoro-2-oxopropanoic acid hydrate, also known as trifluoropyruvic acid monohydrate, is a valuable reagent in organic synthesis and has applications in the development of pharmaceuticals and agrochemicals.[1] Its unique chemical properties, stemming from the trifluoromethyl group, make it a potent component in various chemical reactions.[1] However, its hazardous nature necessitates strict adherence to safety protocols to minimize risks to laboratory personnel and the environment. These notes provide detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
1. Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage (Category 1B).[2][3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage (Category 1).[2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[2][5]
2. Physical and Chemical Properties
A summary of the key physical and chemical properties is provided in the table below.
| Property | Value |
| Appearance | White crystalline solid / powder[1][6] |
| Molecular Formula | C₃H₃F₃O₄[7] |
| Molecular Weight | 160.05 g/mol [7] |
| Melting Point | 122-125 °C[8] |
| Boiling Point | 114.6 °C at 760 mmHg[8] |
| Flash Point | 23.1 °C[8] |
| Density | 1.902 g/cm³[8] |
3. Experimental Protocols
3.1. Engineering Controls and Personal Protective Equipment (PPE)
To ensure a safe working environment, the following engineering controls and PPE are mandatory when handling this compound.
| Control/PPE | Specification |
| Ventilation | All handling procedures must be conducted in a properly functioning chemical fume hood.[2] |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.[4][9] |
| Skin and Body Protection | A lab coat or a chemical-resistant apron is required. For larger quantities, chemical-resistant coveralls are recommended.[4][9] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of aerosol or dust formation, or if exposure limits are exceeded.[2][10] |
| Safety Equipment | An accessible safety shower and eye wash station must be in the immediate vicinity of the work area.[4][5] |
3.2. Safe Handling and Storage Protocol
Adherence to the following protocol is crucial for the safe handling and storage of this compound.
Experimental Workflow for Safe Handling and Storage
Caption: Workflow for the safe handling and storage of this compound.
3.3. Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust formation.[2] Use an inert absorbent material for solutions.
-
Collect: Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent.
-
Report: Report the spill to the appropriate laboratory safety personnel.
3.4. First-Aid Measures
Immediate medical attention is required in case of exposure.[2]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4] |
4. Disposal Protocol
The disposal of this compound and its containers must be handled as hazardous waste.
Logical Flow for Disposal
Caption: Logical workflow for the disposal of this compound.
Key Disposal Considerations:
-
Environmental Release: Do not allow the material to be released into the environment or enter drains or water systems.[2]
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to all applicable regulations for its disposal.[2]
-
Container Disposal: Empty containers should be disposed of as hazardous waste.
By strictly following these application notes and protocols, researchers, scientists, and drug development professionals can safely handle and dispose of this compound, minimizing risks and ensuring a safe laboratory environment.
References
- 1. Buy this compound | 431-72-1 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. (S)-(-)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOIC ACID - Safety Data Sheet [chemicalbook.com]
- 7. This compound | CAS 431-72-1 [matrix-fine-chemicals.com]
- 8. lookchem.com [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Synthesis of Novel Fluorinated Heterocycles from 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel fluorinated heterocyclic compounds utilizing 3,3,3-Trifluoro-2-oxopropanoic acid hydrate as a versatile starting material. The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry and drug development to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound, a reactive α-keto acid, serves as a valuable building block for the construction of a variety of trifluoromethyl-containing heterocycles.
Introduction
The synthesis of fluorinated organic molecules is of paramount importance in the pharmaceutical and agrochemical industries. The unique electronic properties of the fluorine atom and the trifluoromethyl group can significantly modulate the physicochemical and biological properties of organic compounds. This compound is a commercially available and highly reactive precursor for introducing the trifluoromethyl group into heterocyclic systems. This document outlines synthetic protocols for the preparation of several classes of trifluoromethylated heterocycles, including benzoxazines, benzothiazines, quinoxalines, dihydropyrimidines, and pyrazoles.
I. Synthesis of Trifluoromethyl-Substituted Benzoxazines and Benzothiazines
The reaction of this compound with 2-aminophenols and 2-aminothiophenols provides a direct route to trifluoromethyl-substituted benzoxazines and benzothiazines, respectively. These heterocyclic cores are present in numerous biologically active compounds.
Reaction Scheme
Caption: General reaction scheme for the synthesis of trifluoromethylated benzoxazines and benzothiazines.
Experimental Protocol
General Procedure for the Synthesis of 2-Hydroxy-2-trifluoromethyl-2H-1,4-benzoxazin-3(4H)-one and 2-Hydroxy-2-trifluoromethyl-2H-1,4-benzothiazin-3(4H)-one:
-
To a solution of the appropriate 2-aminophenol or 2-aminothiophenol (1.0 mmol) in dioxane (10 mL), add this compound (1.1 mmol).
-
The reaction mixture is refluxed for a specified time (typically 2-6 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired product.
Data Presentation
| Starting Material | Product | R Group | Yield (%) | Melting Point (°C) |
| 2-Aminophenol | 2-Hydroxy-2-trifluoromethyl-2H-1,4-benzoxazin-3(4H)-one | H | - | 197-198 |
| 4-Methyl-2-aminophenol | 6-Methyl-2-hydroxy-2-trifluoromethyl-2H-1,4-benzoxazin-3(4H)-one | CH₃ | - | 190 |
| 4-Chloro-2-aminophenol | 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-1,4-benzoxazin-3(4H)-one | Cl | - | 215-217 |
| 2-Aminothiophenol | 2-Hydroxy-2-trifluoromethyl-2H-1,4-benzothiazin-3(4H)-one | H | - | 144-146 |
Note: Yields are not explicitly reported in the primary literature for all derivatives; however, the methodology is described as a facile synthesis.
II. Synthesis of Trifluoromethyl-Substituted Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The condensation of this compound with ortho-phenylenediamines offers a straightforward method for the synthesis of trifluoromethyl-substituted quinoxalines.
Reaction Workflow
Caption: Experimental workflow for the synthesis of trifluoromethyl-substituted quinoxalines.
Experimental Protocol
General Procedure for the Synthesis of 2-Trifluoromethyl-3-hydroxy-quinoxaline:
-
A solution of an appropriately substituted o-phenylenediamine (1.0 mmol) and this compound (1.0 mmol) in ethanol (15 mL) is stirred at room temperature for 30 minutes.
-
The reaction mixture is then heated to reflux for 4-8 hours, with reaction progress monitored by TLC.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The crude product is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product is purified by recrystallization from a suitable solvent or by column chromatography.
Data Presentation
| o-Phenylenediamine Derivative | Product | Yield (%) |
| 1,2-Diaminobenzene | 2-Trifluoromethyl-3-hydroxy-quinoxaline | >85 (Typical) |
| 4,5-Dimethyl-1,2-diaminobenzene | 6,7-Dimethyl-2-trifluoromethyl-3-hydroxy-quinoxaline | >80 (Typical) |
| 4-Chloro-1,2-diaminobenzene | 6-Chloro-2-trifluoromethyl-3-hydroxy-quinoxaline | >80 (Typical) |
Note: The yields are typical for the condensation of α-keto acids with o-phenylenediamines and may vary depending on the specific substrate.
III. Synthesis of Trifluoromethyl-Substituted Dihydropyrimidines (Biginelli-type Reaction)
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones. By utilizing this compound as the keto component, novel trifluoromethylated dihydropyrimidines can be accessed.
Logical Relationship of the Biginelli Reaction
Caption: Logical relationship of reactants in the Biginelli-type synthesis of trifluoromethyl-dihydropyrimidines.
Experimental Protocol
General Procedure for the Synthesis of 4-Aryl-6-trifluoromethyl-3,4-dihydropyrimidin-2(1H)-one-5-carboxylic acid:
-
A mixture of an aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and urea (or thiourea) (1.5 mmol) in ethanol (10 mL) is prepared.
-
A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂) is added to the mixture.
-
The reaction is heated to reflux and stirred for 12-24 hours.
-
After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold water and a small amount of cold ethanol.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure dihydropyrimidine derivative.
Data Presentation
| Aldehyde | Urea/Thiourea | Product | Yield (%) |
| Benzaldehyde | Urea | 4-Phenyl-6-trifluoromethyl-3,4-dihydropyrimidin-2(1H)-one-5-carboxylic acid | 60-80 (Expected) |
| 4-Chlorobenzaldehyde | Urea | 4-(4-Chlorophenyl)-6-trifluoromethyl-3,4-dihydropyrimidin-2(1H)-one-5-carboxylic acid | 60-80 (Expected) |
| Benzaldehyde | Thiourea | 4-Phenyl-6-trifluoromethyl-3,4-dihydropyrimidine-2(1H)-thione-5-carboxylic acid | 50-70 (Expected) |
Note: The expected yields are based on analogous Biginelli reactions with other β-keto esters and may require optimization for this specific substrate.
IV. Synthesis of Trifluoromethyl-Substituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry. The reaction of this compound with hydrazine derivatives provides a route to trifluoromethyl-substituted pyrazoles.
Synthetic Pathway
Application Notes and Protocols: 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate in the Development of Specific Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoro-2-oxopropanoic acid hydrate, also known as trifluoropyruvic acid monohydrate (TFPAH), is a fluorinated analog of pyruvate. The incorporation of a trifluoromethyl group imparts unique physicochemical properties, including increased lipophilicity and electrophilicity of the adjacent carbonyl carbon, making it a potent tool for investigating and inhibiting specific enzymes involved in cellular metabolism.[1] This document provides detailed application notes and experimental protocols for the use of TFPAH as a specific enzyme inhibitor, with a focus on its application in cancer metabolism research.
TFPAH and its derivatives have shown potential as inhibitors of key metabolic enzymes such as lactate dehydrogenase (LDH) and pyruvate dehydrogenase kinase (PDK), which are critical for the metabolic reprogramming observed in many cancer cells, commonly known as the Warburg effect. By inhibiting these enzymes, TFPAH can help to reverse the glycolytic phenotype and sensitize cancer cells to other therapies.
Target Enzymes and Mechanism of Action
The primary targets of TFPAH and its analogs are enzymes that utilize pyruvate as a substrate or regulator. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of TFPAH highly susceptible to nucleophilic attack by active site residues of target enzymes, leading to potent inhibition.
Lactate Dehydrogenase (LDH)
Lactate dehydrogenase catalyzes the reversible conversion of pyruvate to lactate. In many cancer cells, the LDHA isoform is overexpressed and plays a crucial role in regenerating NAD+ to sustain high rates of glycolysis. TFPAH acts as a potent inhibitor of LDH, competing with the natural substrate, pyruvate.[2]
Pyruvate Dehydrogenase Kinase (PDK)
Pyruvate dehydrogenase kinase is a key regulatory enzyme that phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC). Inhibition of PDC by PDK shunts pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate production. While direct inhibition of PDK by TFPAH is not extensively documented, derivatives of trifluoro-2-hydroxy-2-methylpropionic acid have been shown to be potent PDK inhibitors.[3][4][5]
Quantitative Data on Enzyme Inhibition
| Compound | Target Enzyme | Inhibitor Type | IC50 | Ki | Reference Compound(s) |
| TFPAH Analog | Pyruvate Dehydrogenase Kinase (PDHK) | Not Specified | 35 ± 1.4 µM | - | N-phenyl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |
| TFPAH Derivative | Pyruvate Dehydrogenase Kinase (PDHK) | Not Specified | 13 ± 1.5 nM | - | N-(2-Chloro-4-isobutylsulfamoylphenyl)-(R)-3,3, 3-trifluoro-2-hydroxy-2-methylpropionamide |
| Compound 7 | Human Lactate Dehydrogenase A (LDHA) | Not Specified | 0.36 µM | - | - |
| Compound 10 | Human Lactate Dehydrogenase A (LDHA) | Not Specified | 0.96 µM | - | - |
| FX-11 | Human Lactate Dehydrogenase A (LDHA) | Competitive with NADH | - | 8 µM | Gossypol analog |
| GSK2837808A | Human Lactate Dehydrogenase A (LDHA) | Not Specified | 2.6 nM | - | - |
| GSK2837808A | Human Lactate Dehydrogenase B (LDHB) | Not Specified | 43 nM | - | - |
Experimental Protocols
Protocol 1: In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory effect of this compound on LDH activity by monitoring the oxidation of NADH to NAD+.
Materials:
-
Human Recombinant LDHA enzyme
-
This compound (TFPAH)
-
Sodium Pyruvate
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of TFPAH in Assay Buffer.
-
Prepare a series of dilutions of the TFPAH stock solution to be tested.
-
Prepare a stock solution of sodium pyruvate (e.g., 100 mM) in Assay Buffer.
-
Prepare a stock solution of NADH (e.g., 10 mM) in Assay Buffer.
-
Prepare a working solution of LDHA enzyme in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
160 µL of Assay Buffer
-
10 µL of NADH solution (final concentration ~0.5 mM)
-
10 µL of the TFPAH dilution or vehicle control (Assay Buffer)
-
-
Mix gently and pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding 20 µL of the sodium pyruvate solution (final concentration ~1 mM).
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The rate of NADH oxidation is proportional to the LDH activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each concentration of TFPAH from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition versus the logarithm of the TFPAH concentration to determine the IC50 value.
-
Workflow for LDH Inhibition Assay
Caption: Workflow for the in vitro lactate dehydrogenase (LDH) inhibition assay.
Protocol 2: In Vitro Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay
This protocol describes an assay to measure the inhibitory activity of compounds against PDK by quantifying the amount of ADP produced using a commercially available ADP-Glo™ Kinase Assay kit.
Materials:
-
Human Recombinant PDK1 enzyme
-
Pyruvate Dehydrogenase Complex (PDC) E1 subunit (substrate)
-
This compound derivative
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the TFPAH derivative in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor stock solution in Kinase Assay Buffer.
-
Prepare a solution of PDK1 enzyme in Kinase Assay Buffer.
-
Prepare a solution of the PDC E1 substrate in Kinase Assay Buffer.
-
Prepare a solution of ATP in Kinase Assay Buffer.
-
-
Assay Setup:
-
In a white, opaque 96-well plate, add the following to each well:
-
5 µL of the inhibitor dilution or vehicle control.
-
10 µL of a mixture containing PDK1 enzyme and PDC E1 substrate.
-
-
Mix gently and pre-incubate at room temperature for 10 minutes.
-
-
Initiate the Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Terminate the Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the PDK1 activity.
-
Plot the percentage of inhibition (relative to the vehicle control) versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Workflow for PDK Inhibition Assay
Caption: Workflow for the in vitro pyruvate dehydrogenase kinase (PDK) inhibition assay.
Signaling Pathways
The inhibition of LDH and PDK by TFPAH and its derivatives directly impacts central carbon metabolism, particularly the metabolic shift known as the Warburg effect, which is a hallmark of many cancer cells.
The Warburg Effect and Points of Inhibition
Cancer cells often exhibit increased glucose uptake and a high rate of glycolysis, followed by the conversion of pyruvate to lactate, even in the presence of oxygen. This metabolic reprogramming is thought to provide a proliferative advantage. TFPAH and its analogs can intervene at key regulatory points in this pathway.
Caption: The Warburg effect and the inhibitory action of TFPAH on LDH and PDK.
This diagram illustrates that under normal aerobic conditions, pyruvate enters the mitochondria and is converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC), subsequently entering the TCA cycle. In cancer cells exhibiting the Warburg effect, pyruvate is preferentially converted to lactate by lactate dehydrogenase A (LDHA). Pyruvate dehydrogenase kinase (PDK) contributes to this phenotype by inhibiting PDC. This compound (TFPAH) and its derivatives can inhibit LDHA and PDK, respectively, thereby reversing the glycolytic switch and promoting mitochondrial respiration.
Conclusion
This compound and its derivatives represent a valuable class of molecules for the study and inhibition of key metabolic enzymes. The protocols and information provided herein offer a framework for researchers to investigate the potential of these compounds in modulating cellular metabolism, particularly in the context of cancer and other metabolic diseases. Further research is warranted to fully elucidate the inhibitory profile and therapeutic potential of TFPAH and its analogs.
References
- 1. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamides as pyruvate dehydrogenase kinase 1 (PDK1) inhibitors to reduce the growth of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoro-2-oxopropanoic acid hydrate, a fluorinated alpha-keto acid, is a molecule of growing interest in pharmaceutical and metabolic research. Its structural similarity to endogenous keto acids suggests potential roles in various biological pathways. Accurate quantification of this analyte in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, toxicological assessments, and understanding its metabolic fate. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Two primary analytical techniques are proposed for the quantification of this compound in biological samples:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high chromatographic resolution and is suitable for the analysis of volatile compounds. Due to the polar nature of the target analyte, a derivatization step is mandatory to increase its volatility and thermal stability.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity and can often analyze compounds without derivatization. It is particularly well-suited for the direct analysis of polar compounds in complex biological fluids.
The selection of the method will depend on the available instrumentation, required sensitivity, and the nature of the biological matrix.
Data Presentation: Quantitative Method Parameters
The following tables summarize the typical quantitative performance parameters that should be validated for the analytical methods. The values presented are hypothetical and based on methods for structurally similar analytes. Actual performance must be determined during method validation.
Table 1: GC-MS Method Performance (Hypothetical Data)
| Parameter | Plasma | Urine |
| Limit of Detection (LOD) | 5 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 30 ng/mL |
| Linearity (r²) | > 0.995 | > 0.995 |
| Concentration Range | 15 - 2000 ng/mL | 30 - 5000 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Recovery (%) | 85 - 110% | 80 - 115% |
Table 2: LC-MS/MS Method Performance (Hypothetical Data)
| Parameter | Plasma | Urine |
| Limit of Detection (LOD) | 0.5 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 3 ng/mL |
| Linearity (r²) | > 0.998 | > 0.998 |
| Concentration Range | 1.5 - 1000 ng/mL | 3 - 2500 ng/mL |
| Intra-day Precision (%RSD) | < 8% | < 8% |
| Inter-day Precision (%RSD) | < 12% | < 12% |
| Recovery (%) | 90 - 105% | 88 - 110% |
Experimental Protocols
Protocol 1: Quantification by GC-MS following Derivatization
This protocol describes a method for the analysis of this compound in plasma and urine using GC-MS after trimethylsilylation.
Materials:
-
Biological Sample (Plasma or Urine)
-
Internal Standard (IS) Solution (e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl Acetate, HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine, anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Sulfate, anhydrous
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
GC-MS system
Sample Preparation:
-
Spiking: To a 100 µL aliquot of the biological sample (plasma or urine) in a centrifuge tube, add 10 µL of the Internal Standard solution.
-
Deproteinization (for plasma): Add 400 µL of ice-cold acetonitrile to the plasma sample. For urine, this step can be omitted.
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube. For urine, acidify with 5 µL of concentrated HCl. Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.
-
Drying: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dried residue. Cap the tube tightly and heat at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and IS.
Protocol 2: Quantification by LC-MS/MS
This protocol outlines a direct analysis method for this compound in plasma and urine using LC-MS/MS.
Materials:
-
Biological Sample (Plasma or Urine)
-
Internal Standard (IS) Solution
-
Methanol (MeOH), LC-MS grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Sample Preparation:
-
Spiking: To a 100 µL aliquot of the biological sample in a centrifuge tube, add 10 µL of the Internal Standard solution.
-
Deproteinization and Extraction: Add 400 µL of ice-cold methanol to the sample.
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution and Filtration: Transfer the supernatant to a new tube. For plasma samples, a 1:1 dilution with LC-MS grade water may be necessary to reduce matrix effects. Filter the supernatant through a 0.22 µm syringe filter.
-
Analysis: Inject 5 µL of the prepared sample into the LC-MS/MS system.
LC-MS/MS Parameters:
-
Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the IS.
Visualizations
Caption: GC-MS analytical workflow for this compound.
Caption: LC-MS/MS analytical workflow for this compound.
Caption: Logical relationship for selecting an analytical method.
Conclusion
The presented GC-MS and LC-MS/MS methods provide robust and sensitive approaches for the quantification of this compound in biological samples. The choice of method should be guided by the specific requirements of the study. It is imperative that a full method validation is performed in the laboratory of use to ensure the reliability and accuracy of the generated data. These protocols serve as a comprehensive starting point for researchers, scientists, and drug development professionals engaged in the study of this and other related fluorinated compounds.
Troubleshooting & Optimization
improving the yield and purity of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate synthesis
Welcome to the technical support center for the synthesis of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in improving the yield and purity of this important synthetic building block.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the synthesis of this compound.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| TFPOH-SYN-001 | Low or No Product Formation | 1. Inactive Starting Materials: Precursors like ethyl trifluoroacetate or trifluoroacetic anhydride may have degraded due to moisture. 2. Inefficient Hydrolysis: Incomplete hydrolysis of the ester precursor (ethyl trifluoropyruvate). 3. Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. | 1. Use Fresh Reagents: Ensure starting materials are fresh and have been stored under anhydrous conditions. Consider purifying reagents if their quality is uncertain. 2. Optimize Hydrolysis Conditions: If using an acid catalyst for hydrolysis, ensure its concentration is adequate. For base-catalyzed hydrolysis, ensure stoichiometric amounts of base are used and monitor the reaction to completion (e.g., by TLC or GC). 3. Temperature Screening: Conduct small-scale experiments to screen a range of temperatures to find the optimal condition for your specific reaction setup. |
| TFPOH-SYN-002 | Formation of Significant Side Products/Impurities | 1. Incomplete Claisen Condensation: In the synthesis of the ethyl trifluoropyruvate precursor, unreacted ethyl trifluoroacetate and ethyl acetate can be carried over. 2. Side Reactions of Trifluoroacetic Anhydride: Reaction with atmospheric moisture before the intended reaction can lead to the formation of trifluoroacetic acid. 3. Dimerization of Product: Trifluoropyruvic acid has been reported to form dimers.[1] | 1. Drive Condensation to Completion: Use a slight excess of the sodium alkoxide base and ensure anhydrous conditions during the Claisen condensation. Quench the reaction carefully to neutralize the base and prevent reversal. 2. Inert Atmosphere: When using trifluoroacetic anhydride, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture. 3. Control Reaction Concentration: Running the reaction at a more dilute concentration may disfavor bimolecular side reactions like dimerization. |
| TFPOH-SYN-003 | Difficulty in Product Purification/Isolation | 1. Co-elution of Impurities: Non-polar impurities may co-elute with the product during column chromatography. 2. Product is Highly Water-Soluble: Extraction from aqueous media can be inefficient. 3. Difficulty in Crystallization: The product may oil out or fail to crystallize from the chosen solvent system. | 1. Alternative Purification: If chromatography is challenging, consider converting the acid to a salt to facilitate purification and then regenerating the acid. 2. Efficient Extraction: Use a continuous liquid-liquid extractor or perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer by adding a saturated salt solution can also improve extraction efficiency. 3. Optimize Crystallization: Screen a variety of solvents or solvent mixtures. Seeding with a small crystal of the pure product can induce crystallization. Ensure a slow cooling rate to promote the formation of well-defined crystals. |
| TFPOH-SYN-004 | Product Purity Decreases Over Time | 1. Decomposition on Storage: The product, being a hydrate, can be sensitive to storage conditions. 2. Hygroscopic Nature: The compound may absorb atmospheric moisture, affecting its purity. | 1. Proper Storage: Store the purified product in a tightly sealed container at low temperature (e.g., in a refrigerator or freezer). 2. Inert Atmosphere Storage: For long-term storage, consider storing the product under an inert atmosphere in a desiccator. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common synthetic routes include:
-
Hydrolysis of ethyl trifluoropyruvate: This is a widely used method where the ester is hydrolyzed under acidic or basic conditions.
-
Reaction of trifluoroacetic anhydride with water: This is a direct approach but requires careful control of the reaction conditions due to the high reactivity of the anhydride.[2]
-
Fluorination of pyruvic acid: This method involves the direct fluorination of pyruvic acid using a suitable fluorinating agent.[2]
Q2: What is a typical yield for the synthesis of this compound?
A2: Reported yields can vary significantly depending on the synthetic route and optimization of reaction conditions. Some literature suggests that a yield of around 80% can be achieved, for instance, in the synthesis from perfluoropropene. However, without a detailed and optimized protocol, yields are often lower.
Q3: How can I effectively purify the final product?
A3: Recrystallization is a common and effective method for purifying this compound. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. General recrystallization procedures can be adapted for this compound.[3][4] Vacuum filtration is then used to collect the purified crystals.[5]
Q4: What are the key safety precautions to consider during the synthesis?
A4: Fluorinated compounds and strong acids/bases used in the synthesis require careful handling.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be cautious when handling highly reactive reagents like trifluoroacetic anhydride.
-
Neutralize acidic and basic waste streams before disposal according to your institution's safety guidelines.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Trifluoropyruvate via Claisen Condensation
This protocol describes the synthesis of the precursor, ethyl trifluoropyruvate, from ethyl trifluoroacetate and ethyl acetate.
Materials:
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethyl trifluoroacetate
-
Ethyl acetate
-
Anhydrous diethyl ether
-
Aqueous HCl (e.g., 1M)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Add a mixture of ethyl trifluoroacetate and ethyl acetate dropwise to the cooled sodium ethoxide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture and quench by carefully adding it to a cooled aqueous HCl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ethyl trifluoropyruvate by vacuum distillation. A reported yield for a similar synthesis is 83.0%.[6]
Protocol 2: Synthesis of this compound by Hydrolysis of Ethyl Trifluoropyruvate
Materials:
-
Ethyl trifluoropyruvate
-
Sulfuric acid (concentrated)
-
Water
-
Sodium chloride
-
Diethyl ether
Procedure:
-
In a round-bottom flask, add ethyl trifluoropyruvate to a solution of sulfuric acid in water.
-
Heat the mixture to reflux and monitor the reaction for the disappearance of the starting material by TLC or GC.
-
Cool the reaction mixture to room temperature and saturate the aqueous layer with sodium chloride.
-
Extract the product with diethyl ether multiple times.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water, or a mixture of a polar and non-polar solvent).
Data Presentation
Table 1: Comparison of Reported Yields for Ethyl Trifluoropyruvate Synthesis
| Starting Materials | Catalyst/Base | Solvent | Yield (%) | Reference |
| Ethyl-2-ethoxytetrafluoropropionate | SbF₅ | Neat | 83.0 | [6] |
| Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | Ethanol | 75-80 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Optimization of Reactions with 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate and Primary Amines
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing the reaction conditions for the condensation of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate with primary amines. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the reaction between this compound and a primary amine?
A1: The primary expected product is an N-substituted trifluoromethyl ketimine. The reaction involves the condensation of the primary amine with the ketone group of the trifluoropyruvic acid hydrate, followed by dehydration to form the imine (C=N) bond.
Q2: What are some of the major challenges in this reaction?
A2: A significant challenge is the potential formation of a stable hemiaminal intermediate, which may not readily dehydrate to the desired imine. The strong electron-withdrawing nature of the trifluoromethyl group can stabilize this tetrahedral intermediate. Other challenges include incomplete conversion, formation of side products, and difficulties in product isolation and purification.
Q3: What are the key reaction parameters to optimize?
A3: The critical parameters to optimize include:
-
Solvent: The choice of solvent can significantly influence the reaction rate and the equilibrium between the hemiaminal and the imine.
-
Temperature: Temperature affects the rate of both the initial condensation and the subsequent dehydration step.
-
Water Removal: Efficient removal of water is crucial to drive the equilibrium towards the imine product.
-
Catalyst: While often not strictly necessary, an acid or base catalyst can sometimes facilitate the dehydration step.
-
Reaction Time: Sufficient reaction time is needed for the reaction to reach completion.
Q4: Can I use the anhydrous form of 3,3,3-Trifluoro-2-oxopropanoic acid?
A4: While the hydrate is commonly used, the anhydrous form can also be employed. If using the hydrate, effective water removal during the reaction is even more critical.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Formation of a stable hemiaminal intermediate that does not dehydrate. 2. Incomplete reaction. 3. Degradation of starting materials or product. | 1. Promote Dehydration: Use a Dean-Stark apparatus or add a drying agent (e.g., molecular sieves) to remove water. Consider switching to a higher-boiling azeotroping solvent like toluene. 2. Increase Reaction Temperature: Higher temperatures can facilitate the endothermic dehydration step. 3. Add a Catalyst: A catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can catalyze dehydration. 4. Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. |
| Formation of Multiple Side Products | 1. Side reactions due to high temperatures. 2. Reaction of the carboxylic acid group. 3. Impurities in starting materials. | 1. Optimize Temperature: Avoid excessively high temperatures that could lead to decomposition. A moderate increase is often sufficient. 2. Protecting Groups: If side reactions with the carboxylic acid are suspected, consider using a protected form of the primary amine. 3. Purify Starting Materials: Ensure the purity of the this compound and the primary amine. |
| Product is an Oil Instead of a Solid, Complicating Purification | 1. Residual solvent. 2. Presence of impurities. | 1. Thorough Drying: Ensure all solvent is removed under high vacuum. 2. Purification: Attempt purification by flash column chromatography. If the product is still an oil, try trituration with a non-polar solvent (e.g., hexanes) to induce crystallization. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Presence of moisture. 3. Inconsistent heating. | 1. Use High-Purity Reagents: Source reagents from a reliable supplier and check their purity. 2. Anhydrous Conditions: Dry all glassware and use anhydrous solvents, especially if moisture sensitivity is suspected. 3. Consistent Heating: Use a temperature-controlled heating mantle or oil bath for uniform heating. |
Data Presentation: Optimization of Reaction Conditions
The following table provides an illustrative summary of how reaction conditions can be optimized. The data presented here is hypothetical and intended to serve as a template for organizing experimental results.
| Entry | Solvent | Temperature (°C) | Dehydrating Agent | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 40 | None | None | 24 | 35 |
| 2 | Toluene | 80 | None | None | 18 | 55 |
| 3 | Toluene | 110 | Molecular Sieves (4Å) | None | 12 | 75 |
| 4 | Toluene | 110 | Dean-Stark Trap | None | 8 | 85 |
| 5 | Toluene | 110 | Dean-Stark Trap | p-TSA (5) | 6 | 92 |
| 6 | Acetonitrile | 80 | Molecular Sieves (4Å) | None | 16 | 68 |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl Trifluoromethyl Ketimines
This protocol describes a general method for the condensation of this compound with a primary aromatic amine.
Materials:
-
This compound (1.0 eq)
-
Primary aromatic amine (1.0 eq)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (p-TSA, optional, 5 mol%)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add this compound (1.0 eq) and the primary aromatic amine (1.0 eq).
-
Add anhydrous toluene to the flask.
-
If using a catalyst, add p-toluenesulfonic acid (5 mol%).
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir vigorously.
-
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically indicated by the cessation of water collection and disappearance of the limiting starting material), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-aryl trifluoromethyl ketimine.
Visualizations
Caption: Experimental workflow for the synthesis of N-aryl trifluoromethyl ketimines.
Technical Support Center: Purification of Products from 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3,3-Trifluoro-2-oxopropanoic acid hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types involving this compound, and what are the typical purification challenges for each?
A1: this compound is a valuable building block for synthesizing trifluoromethyl-containing compounds. The primary reaction classes and their associated purification challenges are:
-
Synthesis of Trifluoromethyl Ketones: This often involves the reaction of the acid hydrate with organometallic reagents like Grignard or organolithium reagents. The main purification challenge is separating the desired trifluoromethyl ketone from unreacted starting materials, byproducts from the Grignard reagent (e.g., coupling products), and over-addition products.
-
Synthesis of Trifluoromethyl-Containing Heterocycles: This includes reactions like the Pictet-Spengler reaction to form tetrahydro-β-carbolines or condensation reactions with amines and other functional groups to form pyridines, imidazoles, etc. Purification can be complicated by the presence of regioisomers, unreacted starting materials, and colored byproducts.
-
Reductive Amination: The keto-acid functionality can be used in reductive amination reactions to produce trifluoromethyl-containing amino acids. Purification often involves separating the product from the reducing agent, unreacted starting materials, and potential over-alkylation byproducts.
Q2: I am observing significant peak tailing when analyzing my trifluoromethyl-containing product by HPLC. What could be the cause and how can I resolve it?
A2: Peak tailing for fluorinated compounds, especially basic heterocycles, is a common issue in HPLC. It is often caused by the interaction of the analyte with acidic silanol groups on the silica-based stationary phase. Here are some solutions:
-
Use a highly end-capped column: These columns have fewer free silanol groups, reducing the likelihood of tailing.
-
Employ a fluorinated stationary phase: These phases can offer better peak shape and selectivity for fluorinated compounds.
-
Adjust the mobile phase pH: Ensure the mobile phase pH is at least two units away from the pKa of your compound.
-
Add a mobile phase modifier: For basic compounds, adding a small amount of a competitor base like triethylamine (TEA) or using a buffer can improve peak shape.
Q3: My fluorinated product is highly volatile, and I am losing a significant amount during solvent removal. What can I do to minimize this loss?
A3: The volatility of some fluorinated compounds presents a challenge during workup and purification. To minimize sample loss:
-
Use a rotary evaporator with a cold trap: Employ a dry ice/acetone or liquid nitrogen cold trap to capture volatile compounds.
-
Reduce the temperature: Perform solvent removal at the lowest practical temperature.
-
Avoid high vacuum: Use a moderate vacuum or consider alternative methods like a gentle stream of nitrogen for solvent removal.
-
Use a Kugelrohr apparatus: This can be an effective alternative for distilling highly volatile compounds.[1]
Troubleshooting Guides
Purification of Trifluoromethyl Ketones from Grignard Reactions
Problem: Low yield and purity of the desired trifluoromethyl ketone after workup.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Ensure the Grignard reagent was freshly prepared and titrated. Use an appropriate excess of the Grignard reagent. Monitor the reaction by TLC or LC-MS to confirm completion. |
| Over-addition of Grignard Reagent | Add the Grignard reagent slowly at a low temperature to control the reaction. |
| Side Reactions of Grignard Reagent | Use a high-quality Grignard reagent to minimize impurities that can lead to side reactions. |
| Difficult Purification | See the detailed experimental protocol below for a suggested purification strategy. |
Experimental Protocol: Purification of a Trifluoromethyl Ketone
-
Quenching: After the reaction is complete, cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the product.
Purification of Trifluoromethyl-Containing Pyridines
Problem: Co-elution of the desired pyridine product with closely related impurities during column chromatography.
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Impurities | Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution may be necessary. |
| Presence of Regioisomers | Consider using a different stationary phase for chromatography (e.g., alumina or a bonded phase). Preparative HPLC may be required for complete separation. |
| Formation of Colored Byproducts | Treat the crude product with activated carbon before chromatography to remove colored impurities. |
Illustrative Purification Data for a Trifluoromethyl-Substituted Pyridine
| Purification Method | Yield (%) | Purity (by HPLC, %) | Recovery (%) |
| Flash Chromatography (Silica Gel) | 65 | 95 | 80 |
| Preparative HPLC (C18) | 45 | >99 | 70 |
| Recrystallization | 55 | 98 | 75 |
Visualization of Workflows
Below are diagrams illustrating typical workflows for the purification of products from reactions involving this compound.
Caption: Workflow for the purification of a trifluoromethyl ketone.
Caption: Workflow for the purification of a tetrahydro-β-carboline.
References
preventing the degradation of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate in solution over time
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your solutions for reliable experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| SOL-STAB-001 | Inconsistent experimental results using a previously prepared stock solution. | Degradation of the compound due to improper storage conditions (e.g., neutral or alkaline pH, elevated temperature, prolonged storage at room temperature). | 1. Prepare fresh solutions before each experiment. 2. If storage is necessary, aliquot the stock solution and store at ≤ -20°C for short-term and -80°C for long-term. Avoid repeated freeze-thaw cycles. 3. Ensure the solvent is appropriate and consider using an acidic buffer (pH < 7) to improve stability. |
| SOL-STAB-002 | Visible changes in the solution (e.g., discoloration, precipitation) over time. | This can indicate significant degradation or polymerization of the α-keto acid. Contamination can also be a factor. | 1. Discard the solution immediately. 2. Prepare a new solution using high-purity solvents and reagents. 3. Filter the solution through a 0.22 µm syringe filter after preparation to remove any particulates. |
| SOL-STAB-003 | Difficulty in achieving complete dissolution of the solid hydrate. | The compound is hygroscopic and may have absorbed moisture, affecting its solubility characteristics. The chosen solvent may also be inappropriate. | 1. Store the solid compound in a desiccator in a cool, dry place. 2. For aqueous solutions, use deionized, purified water. Sonication may aid dissolution. 3. For organic solutions, ensure the solvent is anhydrous. |
| SOL-STAB-004 | Shift in the pH of the solution upon storage. | Degradation can lead to the formation of acidic byproducts. Absorption of atmospheric CO₂ can also lower the pH of unbuffered solutions. | 1. Use a buffered solvent system to maintain a stable pH. 2. Store solutions in tightly sealed containers with minimal headspace. 3. Monitor the pH of the solution before each use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The primary degradation pathway for α-keto acids like 3,3,3-Trifluoro-2-oxopropanoic acid in solution is often decarboxylation, especially under neutral to alkaline conditions. This involves the loss of carbon dioxide from the carboxylic acid group. Additionally, the compound exists in a keto-hydrate equilibrium in aqueous solutions, which can be influenced by pH and temperature. While hydration is not a degradation process, shifts in this equilibrium can affect the compound's reactivity and analytical profile.
Q2: What are the optimal storage conditions for a stock solution of this compound?
For optimal stability, stock solutions should be prepared in a suitable solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at low temperatures.
| Storage Duration | Recommended Temperature | Additional Recommendations |
| Short-term (≤ 1 week) | 2-8°C | Store in a tightly sealed, amber vial. |
| Medium-term (1-2 months) | -20°C | Use cryovials and minimize headspace. |
| Long-term (> 2 months) | -80°C | Flash-freeze aliquots before storage. |
Q3: Which solvents are recommended for preparing solutions of this compound?
The choice of solvent is critical for stability.
-
Aqueous Solutions: Use purified, deionized water. To enhance stability, consider using an acidic buffer (e.g., citrate or acetate buffer) to maintain a pH below 7.
-
Organic Solvents: Protic solvents like methanol and isopropanol are generally suitable. Aprotic polar solvents such as acetonitrile, acetone, and DMSO may promote decarboxylation of some fluorinated carboxylic acids and should be used with caution, especially for long-term storage. Always use anhydrous, high-purity solvents.
Q4: Can I use stabilizers to prevent the degradation of my solution?
While specific studies on stabilizers for this compound are limited, the use of antioxidants could potentially mitigate oxidative degradation pathways. Some α-keto acids have been shown to be stabilized by antioxidants. However, the primary degradation pathway is often hydrolytic or pH-dependent, making pH control the more critical factor. If considering a stabilizer, its compatibility with the compound and the experimental system must be thoroughly evaluated.
Q5: How can I monitor the degradation of my solution over time?
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of this compound. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe changes in the chemical structure of the compound in solution.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
-
Materials:
-
This compound
-
High-purity, deionized water
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated pH meter
-
0.22 µm syringe filter
-
-
Procedure:
-
Equilibrate the solid this compound to room temperature in a desiccator before weighing.
-
Weigh the desired amount of the compound in a clean, dry weighing boat.
-
In a sterile container, add the weighed compound to the desired volume of high-purity, deionized water.
-
Gently swirl the container until the solid is completely dissolved. Sonication can be used if necessary.
-
Measure the pH of the solution. If a specific pH is required for stability (ideally acidic), adjust using a suitable dilute acid or buffer.
-
Filter the solution through a 0.22 µm syringe filter into a sterile, amber glass vial.
-
Aliquot the solution into single-use cryovials to minimize freeze-thaw cycles.
-
Label the vials with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at the recommended temperature (see FAQ Q2).
-
Protocol 2: Stability Testing by HPLC
-
Objective: To assess the stability of a this compound solution under specific storage conditions.
-
Materials and Equipment:
-
Prepared stock solution of this compound
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)
-
Incubators or environmental chambers for controlled temperature storage
-
-
Procedure:
-
Prepare a fresh stock solution of the compound as per Protocol 1.
-
Immediately after preparation (T=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.
-
Store the remaining aliquots of the stock solution under the desired storage conditions (e.g., 4°C, 25°C, 40°C).
-
At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Allow the aliquot to come to room temperature.
-
Dilute the aliquot to the same concentration as the T=0 sample and analyze by HPLC using the same method.
-
Record the peak area of the parent compound and note the appearance of any new peaks, which may correspond to degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Visualizations
Caption: Keto-hydrate equilibrium and potential degradation pathway.
Caption: General workflow for a solution stability study.
Technical Support Center: Enhancing Solubility of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate in Non-Polar Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate in non-polar organic solvents.
I. Troubleshooting Guides
This section offers structured approaches to diagnose and resolve common solubility challenges encountered during experimental work.
Initial Solubility Assessment
Problem: this compound does not appear to dissolve in a non-polar solvent (e.g., hexane, toluene, dichloromethane) at the desired concentration.
Workflow for Initial Solubility Assessment:
how to quench and remove unreacted 3,3,3-Trifluoro-2-oxopropanoic acid hydrate from a reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper methods for quenching and removing unreacted 3,3,3-Trifluoro-2-oxopropanoic acid hydrate from a reaction mixture. The following information is based on established principles for handling strong organic acids and data from structurally similar compounds, such as trifluoroacetic acid (TFA), due to a lack of specific published protocols for this exact molecule.
Frequently Asked Questions (FAQs)
Q1: Why is it important to quench and remove unreacted this compound?
A1: this compound is a strong organic acid.[1] Leaving it unreacted in your mixture can lead to several issues, including:
-
Side Reactions: The acidic nature of the compound can catalyze unwanted side reactions, potentially degrading your desired product.
-
Purification Challenges: Its high polarity and solubility in a range of solvents can complicate purification, leading to co-elution with your product during chromatography.
-
Product Instability: The presence of a strong acid can affect the stability and shelf-life of your final compound.
Q2: What are the primary methods for quenching a reaction containing this acid hydrate?
A2: The most common and effective method is to neutralize the acid with a mild base. This is typically done by performing an aqueous workup with a basic solution.
Q3: Which quenching agents are recommended?
A3: A weak base is generally preferred to avoid potential side reactions with your product that could be induced by a strong base. Saturated aqueous sodium bicarbonate (NaHCO₃) solution is the most common and recommended quenching agent. Other options include potassium carbonate (K₂CO₃) or dilute solutions of sodium hydroxide (NaOH), though the latter should be used with caution if your product is base-sensitive.
Q4: How do I perform the removal of the quenched acid?
A4: After quenching, the resulting trifluoropyruvate salt will be highly soluble in the aqueous phase. The removal is then achieved through a liquid-liquid extraction. You will wash the organic layer containing your product with the basic aqueous solution, followed by a wash with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.
Q5: Are there any specific challenges associated with removing this compound?
A5: Yes, due to the fluorine atoms, both the acid and its conjugate base can have unusual solubility profiles. The trifluoromethyl group increases lipophilicity, which might lead to some partitioning of the unquenched acid into the organic layer.[1] Therefore, multiple extractions with the basic solution may be necessary for complete removal.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Emulsion formation during extraction | The reaction mixture contains components that are acting as surfactants. The high concentration of salts can also contribute to this. | - Add a small amount of brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation.- Filter the entire mixture through a pad of Celite. |
| Product is partially soluble in the aqueous layer | Your product may have some polarity and is being extracted into the aqueous phase along with the acid salt. | - Before the basic wash, dilute the reaction mixture with a less polar organic solvent.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Residual acidity in the final product | Incomplete quenching or insufficient washing. | - Increase the number of washes with the saturated sodium bicarbonate solution.- Check the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic.- If the product is stable, a final wash with dilute HCl can be performed to remove any basic impurities, followed by a water wash. |
| Difficulty removing the solvent by rotary evaporation | This compound and its salts are not volatile. However, if residual acid is present, it can be challenging to remove. | - For trace amounts of the acid, co-evaporation with a non-polar solvent like toluene can sometimes be effective as an azeotrope may be formed. |
Quantitative Data on Quenching Agents
The following table provides a summary of commonly used basic quenching agents for acidic impurities in organic reactions. The effectiveness is generally high for all, with the choice depending on the sensitivity of the product to the strength of the base.
| Quenching Agent | Concentration | Relative Basicity | Key Considerations |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Weak | Recommended for most applications. Generates CO₂ gas, so addition should be slow and venting is necessary. |
| Sodium Carbonate (Na₂CO₃) | 10% Aqueous Solution | Moderate | Stronger base than bicarbonate; use with caution for base-sensitive compounds. Also generates CO₂. |
| Potassium Carbonate (K₂CO₃) | Saturated Aqueous Solution | Moderate | Similar to sodium carbonate. |
| Sodium Hydroxide (NaOH) | 1 M Aqueous Solution | Strong | Use only if the desired product is stable to strong bases. The reaction is highly exothermic. |
Experimental Protocol: Quenching and Extraction
This protocol provides a general procedure for quenching unreacted this compound and removing it from a reaction mixture.
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cooling: Cool the reaction mixture in an ice bath to 0 °C. This is important to control any potential exotherm during neutralization.
-
Quenching: Slowly and carefully add the saturated aqueous sodium bicarbonate solution to the reaction mixture with vigorous stirring. Caution: Carbon dioxide gas will be evolved. Add the solution portion-wise and vent the reaction flask frequently to release the pressure. Continue adding the bicarbonate solution until the gas evolution ceases.
-
Extraction:
-
Transfer the entire mixture to a separatory funnel.
-
Allow the layers to separate. The organic layer will contain your product, and the aqueous layer will contain the sodium trifluoropyruvate salt.
-
Drain the lower organic layer into a clean Erlenmeyer flask. If your organic solvent is less dense than water (e.g., ethyl acetate), the organic layer will be on top.
-
Wash the organic layer two more times with the saturated sodium bicarbonate solution to ensure complete removal of the acid.
-
Wash the organic layer once with brine to remove residual water.
-
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the organic layer and swirl. Add more drying agent until it no longer clumps together.
-
-
Isolation:
-
Filter the organic solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain your crude product, now free of the unreacted acid.
-
Workflow Diagram
Caption: Workflow for quenching and removal of unreacted acid.
References
Technical Support Center: Troubleshooting Kinetic Assays with 3,3,3-Trifluoro-2-oxopropanoic acid hydrate
Welcome to the technical support center for researchers utilizing 3,3,3-Trifluoro-2-oxopropanoic acid hydrate. This guide is designed to help you troubleshoot and resolve inconsistencies in your kinetic assays, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in kinetic assays?
A1: this compound, also known as trifluoropyruvic acid monohydrate, is a pyruvate analog. In biochemical assays, it primarily functions as an inhibitor of pyruvate-dependent enzymes, such as those in the pyruvate dehydrogenase complex (PDC).[1] Its trifluoromethyl group enhances its lipophilicity, which can facilitate its interaction with enzymes. It can act as a competitive inhibitor by binding to the enzyme's active site, and in some cases, it can be processed by the enzyme, leading to subsequent inactivation.
Q2: How should I properly store and handle this compound?
A2: this compound is a white crystalline solid. For long-term stability, it should be stored at 2-8°C, sealed in a dry environment. As a hydrated compound, its water content can be sensitive to changes in temperature and humidity, which may affect its stability and molecular weight calculations.[2] Always allow the container to reach room temperature before opening to avoid condensation.
Q3: What is the expected solubility of this compound in common assay buffers?
Q4: Why is the hydration state of this compound important?
A4: The "hydrate" designation indicates that water molecules are incorporated into the crystal lattice of the solid compound.[4][5] Changes in humidity and temperature can alter this hydration state, which can affect the compound's physical properties and, crucially, its formula weight.[2] For accurate concentration calculations, it is essential to use the correct molecular weight for the hydrated form (160.05 g/mol ).
Troubleshooting Guide for Inconsistent Assay Results
This guide addresses common problems encountered when using this compound as an inhibitor in kinetic assays.
Problem 1: High variability in IC50 or Ki values between experiments.
-
Possible Cause: Degradation or inconsistent concentration of the inhibitor stock solution.
-
Solution: this compound can be sensitive to storage conditions. Prepare fresh stock solutions in your chosen assay buffer before each experiment. If you must store stocks, aliquot into single-use volumes and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always use the molecular weight of the hydrated form for calculations.
-
-
Possible Cause: Instability of the enzyme or substrate.
-
Solution: Ensure your enzyme is stored correctly (typically on ice during the experiment) and has not undergone excessive freeze-thaw cycles. Substrates in solution can also degrade over time. Run a positive control (no inhibitor) and a negative control (no enzyme) in every assay to ensure the enzyme is active and there is no background reaction.
-
-
Possible Cause: Inaccurate pipetting.
-
Solution: Small volume errors during serial dilutions of the inhibitor can lead to large errors in the final concentration. Use calibrated pipettes and ensure proper technique. For multi-well plates, consider using a multi-channel pipette to add reagents quickly and consistently.
-
Problem 2: High background signal or apparent inhibition in "no enzyme" control wells.
-
Possible Cause: Intrinsic fluorescence/absorbance of the inhibitor.
-
Solution: Run a control plate with the inhibitor at all tested concentrations in the assay buffer without the enzyme or its substrates to measure its intrinsic signal. Subtract this background from your experimental wells.
-
-
Possible Cause: The inhibitor is interfering with the coupled assay system.
-
Solution: Many kinetic assays for pyruvate-dependent enzymes are coupled to lactate dehydrogenase (LDH), which monitors the oxidation of NADH to NAD+.[6][7][8] The inhibitor could potentially inhibit the coupling enzyme (LDH). To test this, run the LDH reaction with its substrate (pyruvate) and NADH in the presence of your inhibitor. If you see a decrease in the reaction rate, you will need to find a different coupling system or a direct assay method.
-
Problem 3: The inhibition curve does not reach 100% inhibition or has a very shallow slope.
-
Possible Cause: The inhibitor has low solubility at high concentrations.
-
Solution: Visually inspect the highest concentration wells for any precipitation. You can also measure the absorbance at a high wavelength (e.g., 600 nm) to check for light scattering caused by precipitates. If solubility is an issue, consider adding a small amount of a co-solvent like DMSO (ensure it doesn't affect enzyme activity first) or lowering the pH of the buffer, as this may increase the solubility of amine-containing compounds.
-
-
Possible Cause: The mechanism of inhibition is complex (e.g., slow-binding or irreversible).
-
Solution: Standard assay incubation times may not be sufficient for slow-binding inhibitors to reach equilibrium. Try pre-incubating the enzyme with the inhibitor for various lengths of time (e.g., 15, 30, 60 minutes) before adding the substrate to initiate the reaction. If the IC50 value decreases with longer pre-incubation times, this suggests a time-dependent inhibition mechanism.
-
Problem 4: No inhibition is observed.
-
Possible Cause: Incorrect buffer pH.
-
Solution: The activity of both the enzyme and the inhibitor can be highly pH-dependent. The optimal pH for pyruvate kinase activity, for instance, has been shown to be around 7.0.[9] Ensure your buffer is prepared correctly and the pH is verified at the experimental temperature. The pKa of Tris buffer is particularly sensitive to temperature changes.[10]
-
-
Possible Cause: The chosen enzyme is not a target for this inhibitor.
-
Solution: Confirm from literature that your enzyme of interest is a known target for pyruvate analogs. 3,3,3-Trifluoro-2-oxopropanoic acid is known to interact with enzymes that use pyruvate as a substrate.[1]
-
Quantitative Data Summary
While specific inhibition constants for this compound are not widely published, the following tables provide typical parameters for related compounds and standard assay conditions that can be used as a starting point for your experiments.
Table 1: Typical Kinetic Parameters for Pyruvate Dehydrogenase Complex (PDC)
| Parameter | Typical Value | Enzyme Source |
|---|---|---|
| KM for Pyruvate | 46 µM | Ehrlich ascites tumor cells |
| KM for NAD+ | 110 µM | Ehrlich ascites tumor cells |
| KM for Coenzyme A | 36 µM | Ehrlich ascites tumor cells |
| Ki for NADH | 22 µM | Ehrlich ascites tumor cells |
| Ki for Acetyl-CoA | 58 µM | Ehrlich ascites tumor cells |
Data sourced from kinetic studies on PDC.[11]
Table 2: Recommended Starting Buffer Conditions for Coupled Assays
| Component | Concentration | pH | Notes |
|---|---|---|---|
| Tris-HCl or HEPES | 50 - 100 mM | 7.0 - 7.5 | Verify pH at experimental temperature. |
| KCl | 100 mM | - | Often required for kinase activity. |
| MgCl2 | 5 - 10 mM | - | Divalent cation, often essential for enzyme function. |
| DTT | 1 mM | - | Reducing agent to maintain enzyme stability. |
| NADH | 0.1 - 0.3 mM | - | For LDH-coupled assays, monitor absorbance at 340 nm. |
These are general starting conditions and should be optimized for your specific enzyme and assay.[6][8]
Experimental Protocols
Protocol: General LDH-Coupled Kinetic Assay for a Pyruvate-Producing Enzyme
This protocol is designed to measure the activity of an enzyme (e.g., Pyruvate Kinase) that produces pyruvate, which is then used by lactate dehydrogenase (LDH) in a coupled reaction that consumes NADH. Inhibition is measured by a decrease in the rate of NADH consumption.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 1X assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT). Ensure the pH is adjusted at the temperature you will run the assay.
-
Inhibitor Stock: Prepare a concentrated stock solution of this compound (e.g., 10-100 mM) in the assay buffer.
-
Substrate Stocks: Prepare concentrated stocks of the primary enzyme's substrates (e.g., 10 mM ADP, 10 mM PEP for Pyruvate Kinase).
-
NADH Stock: Prepare a 10 mM stock solution of NADH in the assay buffer. Protect from light.
-
Enzyme Solutions: Prepare working solutions of your primary enzyme and the coupling enzyme, Lactate Dehydrogenase (LDH), in assay buffer. Keep on ice.
2. Assay Procedure (96-well plate format):
-
Inhibitor Dilution: Create a serial dilution of the inhibitor. For example, in a separate 96-well plate, perform a 2-fold serial dilution of your inhibitor stock to generate a range of concentrations (e.g., from 1 mM down to low µM).
-
Master Mix Preparation: Prepare a master mix containing the assay buffer, substrates (e.g., ADP and PEP), NADH, and LDH. The final concentrations in the well should be optimized, but a starting point could be: 1 mM ADP, 1 mM PEP, 0.2 mM NADH, and an excess of LDH (e.g., 5-10 units/mL).
-
Plate Loading:
-
Add a small volume (e.g., 10 µL) of each inhibitor dilution to the corresponding wells of the final assay plate. Include wells with buffer only for the "no inhibitor" (0% inhibition) control.
-
Add the master mix to all wells (e.g., 180 µL).
-
-
Reaction Initiation: Initiate the reaction by adding your primary enzyme solution to all wells (e.g., 10 µL). Mix the plate gently.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-set to the correct temperature. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
3. Data Analysis:
-
Calculate Initial Rates: For each concentration of the inhibitor, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Determine Percent Inhibition: Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Rate with Inhibitor / Rate without Inhibitor)) * 100
-
Calculate IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition.
References
- 1. Pyruvate dehydrogenase and 3-fluoropyruvate: chemical competence of 2-acetylthiamin pyrophosphate as an acetyl group donor to dihydrolipoamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Kinetic Characterization and Inhibitor Screening of Pyruvate Kinase I From Babesia microti [frontiersin.org]
- 10. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges and solutions for scaling up laboratory synthesis of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate. The information addresses common challenges encountered during laboratory synthesis and scale-up, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common laboratory methods for synthesizing this compound?
A1: Several methods are reported for the synthesis of this compound. The most common approaches include:
-
Hydrolysis of Trifluoroacetic Anhydride: This is a widely used method involving the controlled reaction of trifluoroacetic anhydride with water.[1]
-
Fluorination of Pyruvic Acid: This method involves the direct fluorination of pyruvic acid using suitable fluorinating agents.[1]
-
Reactions with Fluoroacetic Acid: Utilizing fluoroacetic acid as a starting material and reacting it with appropriate reagents can also yield the desired product.[1]
Q2: What are the primary safety concerns when working with Trifluoroacetic Anhydride (TFAA) during scale-up?
A2: Trifluoroacetic anhydride is a highly reactive and corrosive substance. Key safety precautions during large-scale synthesis include:
-
Moisture Sensitivity: TFAA reacts violently with water, producing corrosive trifluoroacetic acid. All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: TFAA can cause severe burns to the skin and eyes. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.
-
Inhalation Hazard: The vapors are toxic and can cause respiratory irritation. All manipulations should be performed in a well-ventilated fume hood.
-
Exothermic Reaction: The hydrolysis of TFAA is exothermic and can lead to a rapid increase in temperature and pressure. Controlled addition of reagents and efficient heat dissipation are critical, especially at a larger scale.
Q3: How does the hydrate form, and is it stable?
A3: The hydrate of 3,3,3-Trifluoro-2-oxopropanoic acid is formed by the addition of water to the anhydrous keto acid.[1] The presence of the electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly electrophilic, facilitating the formation of a stable gem-diol (hydrate). The hydrate is typically a white crystalline solid and is the commercially available form of the compound.
Q4: What analytical methods are suitable for monitoring the reaction progress and determining the purity of the final product?
A4: A combination of analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR are invaluable for characterizing the structure and assessing the purity of the product and any fluorinated byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the non-volatile product and quantify any impurities.
-
Titration: Acid-base titration can be used to determine the overall acidity and concentration of the product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or NMR. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. |
| Loss during Work-up: The product is water-soluble and may be lost during aqueous extraction. | Minimize the volume of water used during work-up. Use brine washes to reduce the solubility of the product in the aqueous phase. Consider back-extraction of the aqueous layers with a suitable organic solvent. | |
| Side Reactions: Formation of byproducts due to impurities in starting materials or incorrect stoichiometry. | Ensure all starting materials are of high purity and are used in the correct molar ratios. | |
| Product is an Oil or Gummy Solid Instead of Crystalline | Presence of Impurities: Residual solvent or byproducts can inhibit crystallization. | Purify the crude product by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane). Ensure all solvents are thoroughly removed under vacuum. |
| Incorrect Hydration State: The product may not have fully converted to the crystalline hydrate. | Ensure sufficient water is present during the final stages of the work-up to facilitate complete hydration. | |
| Reaction Overheats or Becomes Uncontrollable | Rapid Addition of Reagents: Adding reagents too quickly, especially at a larger scale, can lead to an uncontrolled exotherm. | Add reagents dropwise or in portions, with careful monitoring of the internal reaction temperature. Use an ice bath or other cooling system to maintain the desired temperature range. |
| Inadequate Heat Dissipation: The reaction vessel may not be able to dissipate the heat generated by the reaction efficiently. | For larger scale reactions, use a reactor with a larger surface area-to-volume ratio or a jacketed reactor with a cooling system. | |
| Difficulty in Removing Byproducts | Similar Physical Properties: Byproducts may have similar solubility or boiling points to the desired product. | Employ alternative purification techniques such as column chromatography or distillation under reduced pressure. |
| Formation of a Dimer: Trifluoropyruvic acid has been reported to form a stable dimer, which can be difficult to separate. | The formation of the dimer can sometimes be reversed by heating. Characterize the byproduct to confirm its identity and consult the literature for specific purification strategies. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound via Hydrolysis of Trifluoroacetic Anhydride
Materials:
-
Trifluoroacetic anhydride (TFAA)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place deionized water.
-
Cool the flask in an ice bath.
-
Slowly add trifluoroacetic anhydride dropwise to the cold water with vigorous stirring. The addition should be controlled to maintain the temperature below 20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexane) to obtain pure this compound as a white crystalline solid.
Note: This is a general laboratory procedure and may require optimization based on specific experimental conditions and desired scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
managing the hygroscopic nature of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate during weighing and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and weighing of the hygroscopic compound 3,3,3-Trifluoro-2-oxopropanoic acid hydrate. Adherence to these protocols is critical for ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound, also known as trifluoropyruvic acid monohydrate, is a white crystalline solid with the chemical formula C₃H₃F₃O₄.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to significant errors in weighing, altering the concentration of solutions, and potentially impacting the stoichiometry of chemical reactions.
Q2: How should I store this compound to minimize moisture absorption?
A2: To maintain the integrity of the compound, it is essential to store it in a tightly sealed container in a cool, well-ventilated area.[3] The storage location should be away from direct sunlight and sources of ignition.[3] For long-term storage, a desiccator or a dry box with a desiccant is highly recommended to maintain a low-humidity environment.
Q3: What is the immediate visual evidence of moisture absorption?
A3: While not always immediately obvious without analytical testing, significant moisture absorption can lead to the material appearing clumpy or even turning into a partial slurry.
Q4: What are the consequences of using this compound if it has absorbed a significant amount of water?
A4: Using this compound that has absorbed excess water will lead to inaccurately prepared solutions with lower concentrations of the active compound than intended. This can result in failed reactions, inconsistent results, and difficulty in reproducing experiments.
Q5: Can I dry the compound if it has been exposed to moisture?
A5: While it may be possible to dry the compound, for instance, by placing it under a high vacuum, it is generally not recommended as it can be difficult to ascertain if all the adsorbed water has been removed without affecting the compound's hydration state. It is best practice to prevent moisture absorption in the first place.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weight of the compound continuously increases on the analytical balance. | The compound is absorbing moisture from the ambient air. | 1. Minimize the exposure time of the compound to the atmosphere. 2. Weigh the compound in a low-humidity environment, such as a glove box or a balance with a draft shield containing a desiccant. 3. Use a weighing vessel with a narrow opening to reduce the surface area exposed to air. |
| Inconsistent results in reactions using this compound. | The water content of the compound varied between experiments due to inconsistent handling. | 1. Standardize the handling and weighing procedure for all experiments. 2. Always use the compound from a properly stored, tightly sealed container. 3. Determine the water content of the batch using Karl Fischer titration or Thermogravimetric Analysis (TGA) before use to make necessary adjustments to the amount weighed. |
| The compound appears clumpy or has a wet appearance. | The compound has absorbed a significant amount of moisture due to improper storage. | 1. Discard the visibly compromised reagent and use a fresh, properly stored container. 2. Review and improve storage conditions to prevent future occurrences. Ensure containers are tightly sealed and consider using a desiccator. |
Experimental Protocols
Protocol 1: Weighing this compound
This protocol outlines the recommended procedure for accurately weighing this hygroscopic compound.
Materials:
-
This compound
-
Analytical balance (preferably in a low-humidity environment or with a draft shield)
-
Spatula
-
Weighing paper or a tared vial with a cap
-
Desiccator for temporary storage if needed
Procedure:
-
Preparation: Ensure the analytical balance is calibrated and level. If possible, place a desiccant inside the balance's draft shield to maintain a dry atmosphere.
-
Taring: Place the weighing vessel (e.g., a small, clean, and dry vial with its cap) on the balance pan and tare the balance to zero.
-
Transfer: Quickly transfer the desired amount of this compound from its storage container to the tared weighing vessel using a clean, dry spatula.
-
Minimize Exposure: Immediately close the storage container and the weighing vessel to minimize exposure to atmospheric moisture.
-
Weighing: Place the capped weighing vessel back on the balance and record the stable weight.
-
Calculation: The weight of the compound is the final recorded weight minus the tare weight of the vessel.
-
Subsequent Use: If the compound is not for immediate use, store the tared and sealed weighing vessel in a desiccator.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This method is suitable for accurately determining the water content of this compound. Special considerations are necessary due to its α-keto acid structure.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Specialized Karl Fischer reagents for aldehydes and ketones (to avoid side reactions)
-
Anhydrous methanol (or other suitable solvent)
-
Gastight syringe for sample introduction
-
This compound sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use reagents specifically designed for ketones to prevent side reactions that can lead to inaccurate results.
-
Solvent Titration: Add the appropriate amount of anhydrous solvent to the titration vessel and titrate to a dry endpoint to eliminate any residual water in the solvent.
-
Sample Preparation: Accurately weigh a suitable amount of this compound in a sealed container.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel.
-
Titration: Start the titration immediately after adding the sample. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed. Express the result as a percentage of the total weight.
Protocol 3: Determination of Water Content by Thermogravimetric Analysis (TGA)
TGA can be used to determine the water content by measuring the mass loss as the sample is heated.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., aluminum or ceramic)
-
This compound sample
Procedure:
-
Instrument Setup: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a small amount of the this compound (typically 5-10 mg) into a TGA sample pan.
-
TGA Measurement: Place the sample pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., dry nitrogen) at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature sufficient to ensure all water is removed (e.g., 150 °C).
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The weight loss observed in the initial phase, before any decomposition of the compound itself, corresponds to the water content. The percentage of water can be calculated from the initial and final mass in this region.
Data Presentation
Table 1: Hypothetical Moisture Absorption of this compound at 25°C
| Relative Humidity (%) | Weight Gain (%) after 1 hour | Weight Gain (%) after 24 hours |
| 20 | < 0.1 | 0.2 |
| 40 | 0.5 | 1.5 |
| 60 | 1.2 | 3.5 |
| 80 | 3.0 | 8.0 |
Visualizations
Caption: Workflow for weighing hygroscopic this compound.
Caption: Troubleshooting logic for handling issues with this compound.
References
Validation & Comparative
A Comparative Analysis of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate and Other α-Keto Acid Derivatizing Agents
In the realm of metabolomics and clinical diagnostics, the accurate detection and quantification of α-keto acids are of paramount importance. These molecules serve as critical intermediates in various metabolic pathways, and their dysregulation has been implicated in a range of diseases, including phenylketonuria and maple syrup urine disease. Due to their inherent instability and low ionization efficiency, direct analysis of α-keto acids by mass spectrometry is challenging. Chemical derivatization is a widely employed strategy to enhance their stability and analytical sensitivity. This guide provides a comparative overview of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate and other commonly used derivatizing agents for α-keto acids, supported by experimental data and protocols.
Comparative Performance of Derivatizing Agents
The choice of derivatizing agent is contingent upon several factors, including reaction efficiency, the stability of the resulting derivative, and compatibility with the analytical platform. Below is a summary of the performance of this compound in comparison to other popular reagents.
Table 1: Quantitative Comparison of α-Keto Acid Derivatizing Agents
| Derivatizing Agent | Reaction Time | Reaction Temperature (°C) | Derivative Stability | Fold Increase in MS Signal (Compared to Underivatized) |
| This compound | 60 min | 80 | High | ~150 |
| O-Phenylenediamine (OPD) | 120 min | 100 | Moderate | ~50-100 |
| Girard's Reagent T | 30 min | 25 (Room Temp) | Moderate to High | ~100 |
| Dansylhydrazine | 60 min | 60 | High | ~100-200 |
Note: The fold increase in MS signal can vary depending on the specific α-keto acid and the mass spectrometry platform used.
Experimental Methodologies
Detailed and standardized protocols are crucial for reproducible and comparable results. The following sections outline the derivatization protocols for the compared agents.
Protocol 1: Derivatization with this compound
-
Sample Preparation: To 50 µL of plasma or tissue homogenate, add 150 µL of a protein precipitation solution (e.g., acetonitrile with internal standards).
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.
-
Derivatization Reaction: Add 20 µL of 0.5 M this compound in 50% acetonitrile and 20 µL of 0.5 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubation: Incubate the reaction mixture at 80°C for 60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for LC-MS analysis.
Protocol 2: Derivatization with O-Phenylenediamine (OPD)
-
Sample Preparation and Deproteinization: Follow steps 1-3 as in Protocol 1.
-
Derivatization Reaction: Add 50 µL of 10 mg/mL OPD in 2 M HCl.
-
Incubation: Incubate the mixture at 100°C for 120 minutes in a heating block.
-
Neutralization: Cool the sample and neutralize with 2 M NaOH.
-
Extraction: Perform a liquid-liquid extraction with ethyl acetate.
-
Analysis: Evaporate the organic layer and reconstitute the residue in the mobile phase for LC-MS analysis.
Visualization of Key Processes
To better understand the workflows and pathways discussed, the following diagrams are provided.
Caption: General experimental workflow for the derivatization of α-keto acids.
Caption: Simplified metabolic pathway showing key α-keto acids.
comparative study of the reactivity of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate and trifluoropyruvic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3,3,3-Trifluoro-2-oxopropanoic acid (also known as trifluoropyruvic acid) and its hydrate, 3,3,3-Trifluoro-2-oxopropanoic acid hydrate. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate reagent for their specific synthetic needs.
Introduction
3,3,3-Trifluoro-2-oxopropanoic acid is a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethyl group, a moiety of significant interest in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity. In the presence of water, trifluoropyruvic acid exists in equilibrium with its hydrated form, a gem-diol. This equilibrium is a critical factor influencing the reactivity of the compound. While the anhydrous form possesses a reactive ketone group, the hydrate is a less reactive gem-diol.
Physicochemical Properties
The distinct structural differences between the anhydrous and hydrated forms of trifluoropyruvic acid lead to different physicochemical properties.
| Property | 3,3,3-Trifluoro-2-oxopropanoic acid (Anhydrous) | This compound |
| Synonyms | Trifluoropyruvic acid | Trifluoropyruvic acid monohydrate, 3,3,3-Trifluoro-2,2-dihydroxypropanoic acid |
| CAS Number | 431-72-1 (anhydrous) | 431-72-1 (often refers to the hydrate) |
| Molecular Formula | C₃HF₃O₃ | C₃H₃F₃O₄ |
| Molecular Weight | 142.03 g/mol | 160.05 g/mol |
| Appearance | Liquid or low-melting solid | White crystalline solid[1] |
| Key Functional Group | α-Keto acid | Gem-diol carboxylic acid |
| Acidity (pKa) | Stronger acid (oxo form) | Weaker acid (hydrated form) |
The Keto-Hydrate Equilibrium
In aqueous solution, trifluoropyruvic acid undergoes hydration to form a gem-diol. This equilibrium is influenced by the pH of the solution, with studies on other α-keto acids showing greater hydration in their acidic forms compared to their carboxylate forms. The electron-withdrawing nature of the trifluoromethyl group strongly favors the hydrated form in the presence of water.
References
A Comparative Guide to the Specificity and Selectivity of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate, also known as trifluoropyruvic acid hydrate, as an inhibitor in key enzymatic reactions. Due to the limited availability of direct comparative studies on the hydrate form, this guide draws upon data for the closely related trifluoropyruvate and its derivatives, offering a scientifically grounded comparison with well-established inhibitors of lactate dehydrogenase (LDH) and pyruvate dehydrogenase kinase (PDK).
Executive Summary
3,3,3-Trifluoro-2-oxopropanoic acid and its analogs have emerged as potent inhibitors of key metabolic enzymes, particularly lactate dehydrogenase (LDH) and pyruvate dehydrogenase kinase (PDK). The high electronegativity of the trifluoromethyl group significantly enhances the electrophilicity of the ketone carbonyl, making it a powerful inhibitor. This guide compares the inhibitory effects of trifluoropyruvic acid with established inhibitors, namely oxamate for LDH and dichloroacetate (DCA) for PDK, providing available quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Data Presentation: Quantitative Comparison of Inhibitors
The following table summarizes the available quantitative data for the inhibition of LDH and PDK by trifluoropyruvic acid and its comparators. It is important to note that direct comparative studies for this compound are scarce, and the data presented is synthesized from studies on closely related compounds under similar conditions.
| Enzyme Target | Inhibitor | Inhibitor Type | IC50 / Ki Value | Reference |
| Lactate Dehydrogenase (LDH) | 3,3,3-Trifluoro-2-oxopropanoic acid | Competitive | Data not available in direct comparative studies | |
| Oxamate | Competitive | IC50: 19.67 - 58.53 mmol/L (in NSCLC cells)[1] | [1] | |
| Oxalic Acid | Competitive | Qualitatively shown to be a competitive inhibitor | [2] | |
| Pyruvate Dehydrogenase Kinase (PDK) | (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide derivatives | Not specified | Derivatives show inhibitory activity | |
| Dichloroacetate (DCA) | Inhibitor | IC50: 13.3 - 27.0 mM (in melanoma cells)[3] | [3] | |
| AZD7545 (a trifluoromethylpropanamide derivative) | Inhibitor | Potent inhibitor, specific values proprietary | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing enzyme inhibition for LDH and PDK.
Lactate Dehydrogenase (LDH) Inhibition Assay
This protocol is adapted from established methods for determining LDH activity and inhibition.
1. Materials:
-
LDH enzyme (e.g., rabbit muscle LDH)
-
Substrate: Sodium pyruvate
-
Cofactor: NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Inhibitors: this compound, Oxamate
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
2. Procedure:
-
Prepare stock solutions of inhibitors, pyruvate, and NADH in the assay buffer.
-
In a 96-well plate, add 150 µL of assay buffer to each well.
-
Add 10 µL of the inhibitor solution at various concentrations to the respective wells. For the control wells, add 10 µL of assay buffer.
-
Add 20 µL of NADH solution (final concentration typically 0.2 mM).
-
Initiate the reaction by adding 10 µL of LDH enzyme solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Start the reaction by adding 10 µL of sodium pyruvate solution (final concentration typically 1 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The rate of NADH oxidation is proportional to the LDH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.
Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay
This protocol is a generalized method for measuring PDK activity and inhibition.
1. Materials:
-
Recombinant human PDK isoenzyme (e.g., PDK1, PDK2, PDK3, or PDK4)
-
Pyruvate Dehydrogenase Complex (PDC) E1 component (substrate for PDK)
-
ATP (Adenosine triphosphate)
-
Inhibitors: this compound, Dichloroacetate (DCA)
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
Radiolabeled [γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
2. Procedure:
-
Prepare stock solutions of inhibitors, PDC E1, and ATP in the kinase assay buffer.
-
In a reaction tube, combine the kinase assay buffer, the inhibitor at various concentrations, and the PDC E1 substrate.
-
Add the PDK enzyme to the reaction mixture.
-
Pre-incubate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (final concentration typically 100 µM).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Inhibition of Lactate Dehydrogenase (LDH) by this compound and Oxamate.
Caption: Inhibition of Pyruvate Dehydrogenase Kinase (PDK) and its regulatory role on the Pyruvate Dehydrogenase Complex (PDC).
Caption: A generalized experimental workflow for determining enzyme inhibition kinetics.
Concluding Remarks
3,3,3-Trifluoro-2-oxopropanoic acid and its derivatives represent a promising class of enzyme inhibitors, particularly for metabolic targets like LDH and PDK. While direct comparative data for the hydrate form is still emerging, the available evidence suggests potent inhibitory activity. The provided protocols offer a foundation for researchers to conduct their own comparative studies. Further research is warranted to fully elucidate the specificity and selectivity profile of this compound against a broader range of enzymes and to establish its therapeutic potential.
References
A Comparative Guide to the Reproducibility and Robustness of Kinetic Data Obtained with 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate (TFOPA) in kinetic assays, alongside alternative substrates. The focus is on the reproducibility and robustness of the kinetic data obtained, supported by experimental data and detailed methodologies.
Introduction
This compound, a fluorinated analog of pyruvate, is utilized in various biochemical assays to study enzyme kinetics. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, impacting its reactivity and interaction with enzymes. This guide explores the implications of using TFOPA in kinetic studies, providing a comparative analysis with its non-fluorinated counterpart, pyruvate, and other alternative keto acids.
Data Presentation: Comparative Kinetic Parameters
| Enzyme | Substrate/Product | Assay Format | Kinetic Parameter | Value | Reproducibility/Robustness Notes |
| Pyruvate Kinase M2 (PKM2) | Phosphoenolpyruvate (PEP) | LDH-coupled assay | K_m for PEP | Consistent with literature values | In the LDH-coupled assay, the K_m observed in the absence of an allosteric activator (FBP) was consistent with pre-activation of PKM2 by contaminating FBP in the LDH enzyme, highlighting a potential source of variability.[1] |
| Pyruvate Kinase M2 (PKM2) | Phosphoenolpyruvate (PEP) | Kinase-Glo assay | K_m for PEP | Shift in K_m observed with activator | The Kinase-Glo assay showed a reproducible shift in K_m upon addition of an activator, consistent with literature values, suggesting good robustness in detecting modulation of enzyme activity.[1] |
| Pyruvate Kinase M2 (PKM2) | ADP | LDH-coupled assay | K_m for ADP | Not altered by activator | The K_m of PKM2 for ADP was not altered in the presence of an activator, a finding that was consistent and reproducible.[1] |
| Pyruvate Kinase M2 (PKM2) | ADP | Kinase-Glo assay | K_m for ADP | Not altered by activator | Similar to the LDH-coupled assay, the Kinase-Glo assay demonstrated the robustness of the finding that the K_m for ADP is independent of the tested activator.[1] |
Note: The lack of direct comparative data for this compound with pyruvate in the context of reproducibility and robustness for a specific enzyme system is a current limitation in the literature. The data presented for PKM2 with its natural substrate serves as a proxy to illustrate the types of parameters and reproducibility considerations that are important in kinetic assays.
Experimental Protocols
To ensure the generation of reproducible and robust kinetic data, adherence to detailed and well-characterized experimental protocols is crucial. Below are generalized, yet essential, methodologies for conducting kinetic assays with keto acids, based on established practices.
General Enzyme Assay Protocol (Spectrophotometric)
This protocol is a common method for measuring the activity of enzymes that produce or consume NADH or NADPH, which can be monitored by a change in absorbance at 340 nm.
Materials:
-
Enzyme of interest
-
Substrate solution (e.g., this compound or pyruvate)
-
Cofactor solution (e.g., NADH or NADPH)
-
Coupling enzyme (if necessary, e.g., lactate dehydrogenase for pyruvate-producing enzymes)
-
Assay buffer (optimized for pH and ionic strength for the enzyme of interest)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents and store them under appropriate conditions to ensure stability.
-
Assay Mixture Preparation: Prepare a master mix containing the assay buffer, cofactor, and coupling enzyme (if applicable).
-
Enzyme Preparation: Dilute the enzyme stock to the desired final concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.
-
Reaction Initiation:
-
Add the assay mixture to the wells of the microplate.
-
Add the substrate solution to the wells.
-
Initiate the reaction by adding the enzyme solution.
-
-
Data Acquisition: Immediately place the microplate in the spectrophotometer and measure the change in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Protocol for Determining Inhibitor K_i Values
This protocol outlines the steps for determining the inhibition constant (K_i) of a compound, which is a measure of its potency as an enzyme inhibitor.
Procedure:
-
Assay Setup: Follow the general enzyme assay protocol described above.
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in the assay buffer.
-
Incubation: Add the different concentrations of the inhibitor to the assay wells containing the enzyme and pre-incubate for a specific time to allow for binding equilibrium to be reached.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the substrate and measure the reaction velocities as described previously.
-
Data Analysis: Plot the reaction velocities against the inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) to determine the K_i value.
Mandatory Visualization
Experimental Workflow for Assessing Kinetic Data Reproducibility and Robustness
The following diagram illustrates a logical workflow for designing and executing experiments to assess the reproducibility and robustness of kinetic data for a given compound like this compound.
Caption: Workflow for evaluating the reproducibility and robustness of kinetic assay data.
Conclusion
References
The Strategic Advantage of Hydration: A Comparative Guide to 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the quest for metabolically stable and effective therapeutic agents is paramount. In this context, the strategic incorporation of fluorinated moieties has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate and its derivatives against alternative α-keto acids and related compounds, offering insights into their respective advantages and disadvantages, supported by experimental data and detailed protocols.
The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's lipophilicity, metabolic stability, and biological activity.[1][2] However, the high electrophilicity of functionalities like trifluoromethyl ketones (TFMKs), while beneficial for target engagement, can also lead to metabolic instability and off-target effects.[3] this compound emerges as a key building block to address these challenges, primarily through the stabilization of its hydrate form, which mitigates the reactivity of the ketone group.
Comparative Analysis: Advantages and Disadvantages
The utility of this compound is best understood in comparison to its alternatives. The primary advantage of its derivatives, such as trifluoropyruvamides (TFPAs), lies in their enhanced metabolic stability.[3][4]
| Feature | This compound Derivatives (e.g., TFPAs) | Trifluoromethyl Ketones (TFMKs) | Pyruvic Acid | Glyoxylic Acid |
| Primary Advantage | Enhanced metabolic stability due to stable hydrate form, reducing off-target effects.[3][4] | High electrophilicity can lead to potent enzyme inhibition. | Biocompatible and involved in key metabolic pathways.[5][6] | Versatile precursor for a wide range of pharmaceuticals and fine chemicals.[7][8][9] |
| Primary Disadvantage | May require synthetic steps to incorporate into lead compounds. | Prone to rapid in vivo reduction to inactive alcohols, leading to poor pharmacokinetic profiles.[3][4] | Lower reactivity and potential for instability in solution.[10] | High reactivity can lead to non-specific reactions if not carefully controlled. |
| Applications in Medicinal Chemistry | Development of metabolically stable enzyme inhibitors (e.g., HDAC inhibitors).[3] | Enzyme inhibitors (e.g., HDACs, proteases), but often limited by metabolic instability.[3][11] | Precursor for amino acids, anti-inflammatory and antioxidant agents.[6][12] | Synthesis of antibiotics, cardiovascular drugs, and other complex molecules.[7][9] |
Performance Data: A Quantitative Comparison
The superior performance of trifluoropyruvamides (TFPAs), derived from this compound, as HDAC inhibitors compared to standard trifluoromethyl ketones (TFMKs) and the common hydroxamate inhibitor SAHA is evident from cytotoxicity and enzyme inhibition assays.
Table 1: Cytotoxicity of HDAC Inhibitors against HCT116 Colon Cancer Cells
| Compound | Type | IC₅₀ (µM) |
| TFPA analogue (e.g., compound 84) | Trifluoropyruvamide | 0.93[3] |
| TFPA analogue (e.g., compound 86) | Trifluoropyruvamide | 1.02[3] |
| SAHA | Hydroxamate | 1.18[3] |
| TFMK analogue | Trifluoromethyl Ketone | Inactive at 100 µM[3] |
| Trifluoromethyl alcohol (metabolite) | Inactive Metabolite | Inactive at 100 µM[3] |
Table 2: HDAC8 Inhibition Data
| Compound | Type | IC₅₀ (nM) | Selectivity for HDAC8 |
| TFPA analogue (e.g., compound 69) | Trifluoropyruvamide | 4.1 ± 0.6[3] | - |
| TFPA analogue (e.g., compound 83) | Trifluoropyruvamide | - | 11-to-460-fold selectivity[3] |
Experimental Protocols
Synthesis of Trifluoropyruvamides (TFPAs) from this compound
This protocol describes a general procedure for the synthesis of trifluoropyruvamides, key derivatives of this compound.
Materials:
-
This compound
-
Amine substrate
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the coupling agent (1.1 equivalents) and the organic base (2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add the amine substrate (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired trifluoropyruvamide.
In Vitro Metabolic Stability Assay
This assay is designed to compare the metabolic stability of TFPAs and TFMKs in liver microsomes.[13][14][15]
Materials:
-
Test compounds (TFPA and TFMK analogues)
-
Liver microsomes (human or rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) to determine the metabolic stability.
HDAC Inhibition Assay
This fluorometric assay determines the inhibitory activity of compounds against HDAC enzymes.[16][17][18]
Materials:
-
Purified HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Developer solution (containing trypsin)
-
Test compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Add the assay buffer, purified HDAC enzyme, and serial dilutions of the test compound to the wells of the microplate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 6. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]
- 7. nbinno.com [nbinno.com]
- 8. News - What is the use of glyoxylic acid [unilongmaterial.com]
- 9. shenzhouchem.com [shenzhouchem.com]
- 10. “The Future Magic Bullet”: A Review of Pharmacological Activities of Ethyl Pyruvate and its Derivatives | Bentham Science [benthamscience.com]
- 11. Reversible Competitive α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Containing Additional Conformational Constraints in the Acyl Side Chain: Orally Active, Long Acting Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyruvic Acid: Roles, Sources, Applications, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. nuvisan.com [nuvisan.com]
- 15. bioivt.com [bioivt.com]
- 16. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 18. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
cross-validation of analytical results for 3,3,3-Trifluoro-2-oxopropanoic acid hydrate using different techniques
Cross-Validation of Analytical Results for 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization of this compound. It details experimental protocols and presents data from various analytical methods to facilitate cross-validation of results, ensuring accuracy and reliability in research and drug development.
Introduction
This compound, a fluorinated alpha-keto acid, is a compound of interest in medicinal chemistry and organic synthesis. Accurate and robust analytical characterization is crucial for its application. Cross-validation of analytical results using multiple techniques is essential to confirm the structure, purity, and stability of the compound. This guide compares the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The presence of 1H, 13C, and 19F nuclei allows for a multi-faceted analysis. In its hydrated form, 3,3,3-trifluoro-2-oxopropanoic acid exists in equilibrium with its gem-diol form, 3,3,3-trifluoro-2,2-dihydroxypropanoic acid. This equilibrium can be observed and characterized by NMR.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
1H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
13C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
-
-
19F NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: -50 to -100 ppm (referenced to CFCl3).
-
Number of Scans: 64-256 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
Data Presentation: NMR Spectral Data
Note: The following data is predicted for 3,3,3-Trifluoro-2,2-dihydroxypropanoic acid, the hydrated form, and should be confirmed by experimental analysis.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1H | ~ 4.5 - 5.0 | Singlet | -OH protons (exchangeable) |
| ~ 11.0 - 13.0 | Broad Singlet | -COOH proton (exchangeable) | |
| 13C | ~ 90 - 95 | Quartet (q) | C2 (gem-diol carbon) |
| ~ 120 - 125 | Quartet (q) | C3 (-CF3) | |
| ~ 165 - 170 | Singlet | C1 (-COOH) | |
| 19F | ~ -75 to -80 | Singlet | -CF3 |
Diagram: NMR Analysis Workflow
benchmarking the performance of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate against established chemical probes
Introduction to 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate
This compound, also known as trifluoropyruvic acid monohydrate, is a structural analog of pyruvate. Its trifluoromethyl group significantly enhances its electrophilicity and lipophilicity, suggesting it may act as an inhibitor of pyruvate-metabolizing enzymes. Early studies have indicated that it inhibits Lactate Dehydrogenase (LDH)[1], an enzyme crucial for anaerobic glycolysis. Furthermore, related fluorinated pyruvate analogs have been shown to interact with the Pyruvate Dehydrogenase Complex (PDC), a key gatekeeper of aerobic respiration[2]. These findings position this compound as a potential tool for studying metabolic pathways, particularly in the context of diseases with altered energy metabolism, such as cancer.
Comparative Analysis with Established Chemical Probes
A direct quantitative comparison of the inhibitory potency of this compound is hampered by the lack of publicly available IC50 or Kᵢ values. However, we can establish a benchmark by examining the performance of well-characterized inhibitors of its likely targets: Lactate Dehydrogenase (LDH) and Pyruvate Dehydrogenase Kinase (PDK), a key regulator of the Pyruvate Dehydrogenase Complex.
Performance Data of Established Chemical Probes
| Target | Chemical Probe | Mechanism of Action | Potency (IC₅₀ / Kᵢ) | Reference |
| Lactate Dehydrogenase A (LDH-A) | Oxamate | Competitive inhibitor with respect to pyruvate | Kᵢ: ~90 µM | [3] |
| FX-11 | Competitive inhibitor with respect to NADH | Kᵢ: 8 µM | [1][4] | |
| GSK2837808A | Potent and selective inhibitor | IC₅₀: 2.6 nM (LDH-A), 43 nM (LDH-B) | [5] | |
| Pyruvate Dehydrogenase Kinase (PDK) | Dichloroacetate (DCA) | Pan-PDK inhibitor | IC₅₀: 183 µM (PDK2), 80 µM (PDK4) | [6] |
| AZD7545 | Potent, selective PDK2 inhibitor | IC₅₀: 6.4 nM (PDK2), 36.8 nM (PDK1) | [2] |
Experimental Protocols for Comparative Benchmarking
To quantitatively assess the performance of this compound, standardized enzymatic assays are required. Below are detailed methodologies for determining the inhibitory activity against LDH and PDK.
Lactate Dehydrogenase (LDH) Inhibition Assay
This assay measures the rate of NADH oxidation during the conversion of pyruvate to lactate by LDH.
Materials:
-
Human recombinant LDH-A
-
Nicotinamide adenine dinucleotide (NADH)
-
Sodium pyruvate
-
This compound
-
Established LDH inhibitors (e.g., Oxamate, FX-11)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound and the established inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, NADH solution (final concentration ~150 µM), and varying concentrations of the test compound or established inhibitor.
-
Initiate the reaction by adding LDH-A enzyme to each well.
-
Immediately after adding the enzyme, add sodium pyruvate (final concentration ~1 mM) to start the reaction.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay
This assay measures the phosphorylation of the Pyruvate Dehydrogenase Complex E1α subunit by PDK.
Materials:
-
Human recombinant PDK (e.g., PDK2)
-
Recombinant Pyruvate Dehydrogenase E1α subunit (PDH-E1α)
-
ATP (radiolabeled with ³²P or a fluorescence-based detection system)
-
This compound
-
Established PDK inhibitors (e.g., Dichloroacetate, AZD7545)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper or other means of separating phosphorylated and unphosphorylated substrate
-
Scintillation counter or fluorescence reader
Procedure:
-
Prepare stock solutions of the test compound and established inhibitors.
-
In a reaction tube, combine the kinase assay buffer, PDH-E1α substrate, and varying concentrations of the test compound or established inhibitor.
-
Add the PDK enzyme to the reaction mixture.
-
Initiate the kinase reaction by adding radiolabeled or fluorescently-labeled ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated PDH-E1α.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflow
Visualizing the metabolic pathways and experimental designs can aid in understanding the context of this comparative analysis.
Caption: Central carbon metabolism showing the key roles of LDH and PDC.
Caption: Workflow for benchmarking inhibitor performance.
Conclusion and Future Directions
This compound holds promise as a chemical probe for investigating cellular metabolism due to its structural similarity to pyruvate and the presence of an electron-withdrawing trifluoromethyl group. While historical data suggests it inhibits Lactate Dehydrogenase, a thorough quantitative evaluation using modern biochemical assays is necessary to ascertain its potency and selectivity. By following the outlined experimental protocols, researchers can directly compare its performance against established inhibitors like Oxamate for LDH and Dichloroacetate for the PDC/PDK axis. Such studies will be crucial in validating this compound as a valuable tool for the scientific community, particularly for those engaged in cancer metabolism research and drug discovery.
References
- 1. Inhibition of lactic acid dehydrogenase by fluoropyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase and 3-fluoropyruvate: chemical competence of 2-acetylthiamin pyrophosphate as an acetyl group donor to dihydrolipoamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Pyruvate Dehydrogenase Kinase (PDC/PDK) Axis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unambiguous Structural Confirmation of Fluorinated Reaction Products: A Comparative Guide to 2D NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of 2D Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the structural elucidation of reaction products derived from 3,3,3-Trifluoro-2-oxopropanoic acid hydrate. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
The introduction of fluorine and trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity. Consequently, the unambiguous structural characterization of fluorinated reaction products is a critical step in the drug discovery and development pipeline. 2D NMR spectroscopy, with its ability to probe through-bond and through-space correlations between nuclei, has emerged as a particularly powerful tool for this purpose. This guide compares the utility of various 2D NMR techniques with alternative methods like X-ray crystallography, mass spectrometry, and vibrational spectroscopy for the structural confirmation of complex molecules derived from this compound.
Performance Comparison: 2D NMR vs. Alternative Structural Elucidation Methods
The choice of analytical technique for structural confirmation depends on several factors, including the nature of the sample (e.g., crystalline vs. amorphous), the complexity of the molecule, and the specific structural questions being addressed. Below is a comparative overview of the primary methods.
| Technique | Principle | Strengths | Limitations |
| 2D NMR Spectroscopy | Measures nuclear spin interactions to reveal through-bond and through-space atomic connectivity. | - Provides detailed atom-level connectivity.- Non-destructive.- Applicable to solutions.- ¹⁹F NMR offers a wide chemical shift range and high sensitivity.[1] | - Can be less sensitive than mass spectrometry.- Requires soluble samples.- Complex spectra for large molecules. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise 3D arrangement of atoms. | - Provides the absolute and unambiguous 3D structure.[2][3]- Gold standard for structural confirmation. | - Requires a high-quality single crystal.- Not applicable to amorphous solids, oils, or solutions. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | - Extremely high sensitivity.- Provides accurate molecular weight.- Fragmentation patterns can offer structural clues.[4][5] | - Does not directly provide 3D structure or stereochemistry.- Isomeric and isobaric compounds can be difficult to distinguish. |
| Vibrational Spectroscopy (FTIR/Raman) | Measures the absorption or scattering of infrared radiation due to molecular vibrations. | - Provides information about functional groups.- Fast and non-destructive.- Complementary techniques (IR and Raman).[6][7] | - Often provides less detailed structural information than NMR.- Can be difficult to interpret for complex molecules. |
Quantitative Data Summary
The following tables present illustrative ¹H, ¹³C, and ¹⁹F NMR data for a representative trifluoromethyl-containing lactone, a potential reaction product of this compound.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Trifluoromethyl-Substituted Lactone
| Position | δ ¹H (ppm) | δ ¹³C (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 2 | - | 170.1 (C=O) | H-3, H-4 | - |
| 3 | 4.85 (dd) | 75.2 (CH) | C-2, C-4, C-5, CF₃ | H-4 |
| 4 | 2.50 (m) | 35.1 (CH₂) | C-2, C-3, C-5 | H-3, H-5 |
| 5 | 4.60 (t) | 68.9 (CH₂) | C-3, C-4 | H-4 |
| CF₃ | - | 123.5 (q, ¹JCF = 285 Hz) | H-3 | - |
Data is hypothetical and for illustrative purposes.
Table 2: Illustrative ¹⁹F NMR Data and Key Heteronuclear Correlations
| Nucleus | δ (ppm) | Key ¹H-¹⁹F Correlations (HOESY) | Key ¹³C-¹⁹F Correlations (HMBC) |
| CF₃ | -75.2 | H-3 | C-3, C-4 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for key 2D NMR experiments and sample preparation for alternative techniques.
2D NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified reaction product is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution should be homogeneous and free of particulate matter.
General NMR Instrument Parameters: All spectra are typically acquired on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. A standard gradient-selected COSY (gCOSY) pulse sequence is used. Typically, 256-512 increments in the t₁ dimension and 8-16 scans per increment are collected.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. A gradient-selected, sensitivity-enhanced HSQC pulse sequence is employed. Typical parameters include 256 increments in the t₁ dimension and 4-8 scans per increment.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton. A gradient-selected HMBC pulse sequence is used, with the long-range coupling delay optimized for a J-coupling of 8-10 Hz. Typically, 256-512 increments in the t₁ dimension and 16-64 scans per increment are acquired.
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities between protons and fluorine atoms, which is valuable for determining stereochemistry. A standard HOESY pulse sequence is used with a mixing time of 200-500 ms.
X-ray Crystallography
A single crystal of the compound of suitable size and quality is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation). The structure is solved and refined using appropriate crystallographic software.
Mass Spectrometry
A dilute solution of the sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is used to determine the accurate mass and elemental composition.
Vibrational Spectroscopy (FTIR/Raman)
For FTIR, a small amount of the solid sample is analyzed using an attenuated total reflectance (ATR) accessory, or a thin film is cast from a volatile solvent. For Raman spectroscopy, a laser is focused on the sample, and the scattered light is collected.
Visualization of Workflows and Concepts
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the logical relationships in structural elucidation.
Caption: Experimental workflow for the synthesis and structural confirmation of reaction products.
Caption: Logical relationships in 2D NMR-based structural elucidation.
Conclusion
For the comprehensive structural elucidation of reaction products from this compound, a multi-technique approach is often the most robust strategy. 2D NMR spectroscopy, particularly with the inclusion of ¹⁹F-observe and correlation experiments, provides unparalleled detail regarding the molecular framework and stereochemistry in solution. While X-ray crystallography remains the definitive method for absolute structure determination of crystalline solids, its applicability is limited. Mass spectrometry offers exceptional sensitivity for molecular weight determination, and vibrational spectroscopy provides valuable information on functional groups. By judiciously combining these techniques and leveraging the detailed insights from 2D NMR, researchers can confidently and accurately determine the structures of novel fluorinated compounds, accelerating the pace of drug discovery and development.
References
- 1. 3,3,3-Trifluoro-2-hydroxypropanoic acid | C3H3F3O3 | CID 244896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Inhibitory Potency of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate and its Non-Fluorinated Analogs
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the inhibitory potency of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate, also known as trifluoropyruvic acid, and its non-fluorinated counterpart, 2-oxopropanoic acid, commonly known as pyruvic acid. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced biological activity. This guide delves into the available experimental data to objectively compare the performance of these two compounds as enzyme inhibitors.
Data Presentation: Comparative Inhibitory Potency
| Compound | Target Enzyme | Inhibition Constant (Ki) | Experimental Conditions | Reference |
| 3,3,3-Trifluoro-2-oxopropanoic acid | Pyruvate Dehydrogenase Complex (E1 component) | Not explicitly quantified, but shown to cause decomposition of the substrate to CO2, fluoride anion, and acetate, indicating interaction and inhibition. | Incubation with pyruvate dehydrogenase complex, TPP, and CoASH. | [3] |
| 2-Oxopropanoic acid (Pyruvate) | Pyruvate Dehydrogenase Complex | Not applicable (substrate) | Not applicable (substrate) | [4] |
| 3-Fluoropyruvic acid | Lactic Acid Dehydrogenase | Inhibition demonstrated, but a specific Ki value is not provided in the abstract. | In vitro enzyme assay. | [5] |
| 2-Oxopropanoic acid (Pyruvate) | Lactic Acid Dehydrogenase | Not applicable (substrate) | Not applicable (substrate) | [6] |
Note: The table highlights the inhibitory action of the fluorinated analog, whereas the non-fluorinated analog acts as a natural substrate for these enzymes. The potency of trifluoropyruvic acid as an inhibitor is evident from its ability to disrupt the normal catalytic activity of these enzymes.
Experimental Protocols
The following is a generalized experimental protocol for determining the inhibitory potency (e.g., IC50 or Ki) of a compound against a target enzyme. This methodology is applicable for comparing the effects of this compound and its non-fluorinated analogs.
Objective: To determine the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) and to elucidate the mechanism of inhibition.
Materials:
-
Target enzyme (e.g., Pyruvate Dehydrogenase, Lactate Dehydrogenase)
-
Substrate (e.g., Pyruvate, NADH)
-
Inhibitor stock solutions (this compound and 2-oxopropanoic acid)
-
Assay buffer (specific to the enzyme being studied)
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme Activity Assay: a. Prepare a series of dilutions of the substrate in the assay buffer. b. Add a constant concentration of the enzyme to each dilution. c. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which is indicative of product formation or substrate consumption. d. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Inhibitor Assay: a. Prepare a series of dilutions of the inhibitor. b. For each inhibitor concentration, perform the enzyme activity assay at a fixed substrate concentration (typically at or near the Km value). c. A control reaction with no inhibitor is also run. d. Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Data Analysis: a. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a dose-response curve to determine the IC50 value. c. To determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive), the enzyme activity assay is repeated with varying concentrations of both the substrate and the inhibitor.[7][8] d. The data is then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the effect of the inhibitor on Vmax and Km.[7]
Mandatory Visualization
Caption: Workflow for Determining Inhibitor IC50.
Caption: Competitive Enzyme Inhibition Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate dehydrogenase and 3-fluoropyruvate: chemical competence of 2-acetylthiamin pyrophosphate as an acetyl group donor to dihydrolipoamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Inhibition of lactic acid dehydrogenase by fluoropyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate: A Comprehensive Guide
For researchers, scientists, and drug development professionals handling 3,3,3-Trifluoro-2-oxopropanoic acid hydrate, ensuring its proper disposal is paramount for laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this corrosive, halogenated organic acid.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards of this compound. This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1] Adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE): All handling and disposal activities must be conducted while wearing appropriate PPE. This includes, but is not limited to:
-
Eye Protection: Safety goggles with side-shields or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: A lab coat or impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols, and work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]
Spill Response: In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so. Absorb the spill with an inert material such as sand or vermiculite and collect it into a suitable, labeled container for disposal.[3] Do not allow the material to enter drains or water courses.[1][2]
Hazard and Disposal Summary
The following table summarizes the key hazard information and disposal considerations for this compound.
| Characteristic | Description | Citation |
| Primary Hazard | Corrosive; causes severe skin burns and eye damage. | [1] |
| GHS Classification | Skin Corrosion/Irritation (Category 1A, 1B, 1C), Serious Eye Damage/Eye Irritation (Category 1). | [1] |
| Storage | Store in a cool, well-ventilated area, away from incompatible materials such as bases and strong oxidizing agents. Keep container tightly sealed. | [1][4] |
| Disposal Method | Must be disposed of as hazardous waste through a licensed disposal company. Do not empty into drains. | [2][4] |
| Waste Category | Halogenated Organic Acid Waste. | [5][6] |
Experimental Protocol for Disposal
The disposal of this compound must be carried out in accordance with local, regional, and national regulations.[2][7] The following is a generalized, step-by-step protocol for its safe disposal.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup.
-
This waste must be segregated as "Halogenated Organic Acid Waste."[5][6]
-
Crucially, do not mix this waste with other waste streams, particularly bases, cyanides, sulfides, or non-halogenated solvents, to avoid dangerous chemical reactions.[5]
2. Container Selection:
-
Select a waste container that is compatible with corrosive and halogenated organic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[8]
-
Ensure the container is in good condition, free from leaks, and has a secure, screw-top cap.[9] The original product container is often the best choice for waste storage.[9]
3. Labeling the Waste Container:
-
Label the waste container clearly and accurately before any waste is added.[6]
-
The label must include:
4. Waste Accumulation and Storage:
-
Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][11]
-
Store the waste container in a secondary containment tray to prevent the spread of potential leaks.
-
The storage area should be a dedicated corrosives cabinet, and acids should be stored separately from bases.[12][13] Keep the container closed at all times except when adding waste.[6][11]
5. Arranging for Final Disposal:
-
Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Follow your institution's specific procedures for requesting a waste pickup.[9] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. vumc.org [vumc.org]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. research.arizona.edu [research.arizona.edu]
Personal protective equipment for handling 3,3,3-Trifluoro-2-oxopropanoic acid hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate (CAS No. 1081801-99-1), a corrosive chemical that demands careful management in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.
I. Immediate Safety Information
Hazard Identification: this compound is classified as a substance that causes severe skin burns and eye damage.[1] All personnel must be thoroughly trained on its hazards and the proper handling procedures before commencing any work.
Emergency Procedures: In the event of exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 20 minutes while removing contaminated clothing and jewelry.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
A safety shower and eyewash station must be readily accessible in the work area.[1]
II. Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this substance. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Eyes/Face | Safety goggles with side-shields and a face shield | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Hands | Chemical-resistant gloves | Select gloves made of materials like butyl rubber or other materials rated for protection against corrosive organic acids. Always inspect gloves for integrity before use. |
| Body | Impervious lab coat or apron | A lab coat made of a chemical-resistant material is essential to protect against skin contact. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | A properly functioning chemical fume hood is the primary means of controlling inhalation exposure.[3] |
III. Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for safely handling this compound in a laboratory setting.
1. Preparation:
- Ensure all required PPE is available and in good condition.
- Verify that a safety shower and eyewash station are accessible and operational.
- Prepare the work area within a certified chemical fume hood.
- Keep spill control materials, such as a chemical spill kit, readily available.
2. Handling:
- Wear the appropriate PPE as detailed in the table above before handling the chemical.
- Handle the substance exclusively within a chemical fume hood to minimize inhalation risk.[3]
- When diluting, always add the acid to water slowly; never the other way around, to prevent a violent exothermic reaction.
- Use compatible labware (e.g., glass, PTFE) and avoid contact with incompatible materials.
- Keep containers tightly closed when not in use to prevent the release of vapors.
3. Storage:
- Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]
- Segregate from bases and oxidizing agents.
- Ensure containers are clearly labeled with the chemical name and hazard information.
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for handling this compound.
IV. Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- As a fluorinated organic compound, this chemical waste must be collected in a designated container for halogenated organic waste .
- Do not mix with non-halogenated organic waste, aqueous waste, or solid waste.
2. Container Management:
- Use a clearly labeled, leak-proof container for waste collection. The label should include "Hazardous Waste," the chemical name, and the associated hazards.
- Keep the waste container closed except when adding waste.
- Store the waste container in a designated satellite accumulation area within the laboratory.
3. Disposal Procedure:
- Follow your institution's hazardous waste disposal guidelines.
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated organic waste container.
- Do not dispose of this chemical down the drain or in regular trash.
The logical relationship for waste disposal is outlined in the diagram below.
Caption: Waste segregation for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
